6-Chloroimidazo[1,2-b]pyridazin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOZHHLJWBETLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443655 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166176-45-0 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloroimidazo[1,2-b]pyridazin-3-amine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential biological significance of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. The document is structured to serve as a comprehensive resource, incorporating detailed experimental protocols, tabulated data, and visualizations of relevant chemical and biological pathways.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine bicyclic core. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The structure is characterized by a chlorine atom at the 6-position and an amine group at the 3-position, which provide key sites for chemical modification and interaction with biological targets.
Chemical Identifiers:
-
IUPAC Name: 6-chloroimidazo[1,2-b]pyridazin-3-ylamine[1]
-
Molecular Formula: C₆H₅ClN₄[2]
-
Molecular Weight: 168.58 g/mol [2]
-
SMILES: Clc1ccc2n(n1)c(N)cn2[2]
-
InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Purity | ≥95% - 97% (Commercially available) | [2][4] |
| Predicted pKa | 4.89 ± 0.30 | [5] |
| Predicted Density | 1.715 g/cm³ | [5] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [4][5] |
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 56.21 Ų | [2] |
| LogP (Partition Coefficient) | 0.9649 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Reactivity
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a plausible and efficient route can be constructed based on established methodologies for related 3-amino-imidazo-azine compounds, particularly the Groebke-Blackburn-Bienaymé Reaction (GBBR). This three-component reaction provides a direct method for assembling the target scaffold.
Plausible Synthetic Protocol: Groebke-Blackburn-Bienaymé Reaction
The proposed synthesis involves a one-pot, three-component reaction between the starting material 6-chloropyridazin-3-amine, an aldehyde (formaldehyde or a protected equivalent), and a cleavable isocyanide, catalyzed by an acid.
Starting Materials:
-
6-Chloropyridazin-3-amine (CAS: 5469-69-2): A commercially available brown solid with a melting point of 213-215 °C.[6]
-
Paraformaldehyde: A source of formaldehyde.
-
tert-Butyl isocyanide: A common isocyanide used in GBBR.
-
Scandium (III) triflate or p-Toluenesulfonic acid: Catalyst.
-
2-MeTHF (2-Methyltetrahydrofuran) or similar solvent: Reaction solvent.
Experimental Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 6-chloropyridazin-3-amine (1.0 eq), paraformaldehyde (1.2 eq), and the chosen acid catalyst (e.g., Scandium (III) triflate, 10 mol%).
-
Solvent Addition: Add anhydrous 2-MeTHF to the flask to dissolve/suspend the reactants.
-
Reactant Addition: Stir the mixture at room temperature for 20 minutes. Subsequently, add tert-butyl isocyanide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Execution: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product, an N-tert-butyl protected intermediate, is then subjected to purification by column chromatography on silica gel.
-
Deprotection (if required): The N-tert-butyl group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the final product, this compound.
-
Final Purification: The final compound is purified by recrystallization or a final chromatographic step to yield the pure product.
Synthetic Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZIN-3-AMINE | 166176-45-0 [chemicalbook.com]
- 4. This compound | 166176-45-0 [sigmaaldrich.com]
- 5. 6-Chloro-Imidazo[1, 2-B]Pyridazin-3-Amine CAS No 166176-45-0 [alfachemch.com]
- 6. watson-int.com [watson-int.com]
Technical Guide: Physicochemical Properties and Synthetic Insights of 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile imidazo[1,2-b]pyridazine scaffold, it holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibition for oncology applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic pathway based on related analogues, and discusses the broader biological context of the imidazo[1,2-b]pyridazine core.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological activity. Data has been aggregated from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | ChemScene |
| Molecular Weight | 168.58 g/mol | ChemScene |
| CAS Number | 166176-45-0 | ChemScene |
| Appearance | Solid (form may vary) | N/A |
| Purity | ≥95% (typical) | ChemScene |
| LogP (calculated) | 0.9649 | ChemScene |
| Topological Polar Surface Area (TPSA) | 56.21 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
| Storage Conditions | -20°C, protect from light | ChemScene |
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis is anticipated to proceed via a cyclocondensation reaction. A generalized workflow for this synthesis is depicted below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions and would require optimization.
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in a suitable solvent such as ethanol or DMF, add an α-halo ketone like chloroacetaldehyde (1.1 equivalents).
-
The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.
Step 2: Amination at the C3 Position
Method A: Via an Azide Intermediate
-
The 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) is dissolved in a suitable solvent like DMF.
-
Sodium azide (1.5 equivalents) is added, and the mixture is heated.
-
After the reaction is complete (monitored by TLC), the intermediate azide is reduced to the amine using a reducing agent such as triphenylphosphine/water or catalytic hydrogenation.
-
The final product, this compound, is isolated and purified.
Method B: Direct Amination
-
Direct amination of the C3 position may be challenging but could be explored using advanced catalytic systems, potentially involving palladium or copper catalysts with a suitable ammonia source or protected amine.
Biological Activity and Potential Signaling Pathways
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. Derivatives have shown a wide range of activities, including anti-inflammatory, antibacterial, antiviral, and notably, anticancer properties.
Kinase Inhibition
A significant area of interest for imidazo[1,2-b]pyridazine derivatives is their role as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general mechanism of action for many small molecule kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
While specific targets for this compound have not been detailed in the available literature, a generalized kinase inhibition pathway is illustrated below.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion
This compound presents itself as a valuable building block for the synthesis of potentially bioactive molecules. Its physicochemical properties are well-defined, and a feasible synthetic route can be proposed based on established chemical transformations of the imidazo[1,2-b]pyridazine core. The known biological activities of this scaffold, particularly as kinase inhibitors, strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs, especially in the pursuit of novel anticancer agents. Further research is warranted to elucidate its specific biological targets and mechanism of action.
Unraveling the Potential Mechanism of Action of 6-Chloroimidazo[1,2-b]pyridazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader imidazo[1,2-b]pyridazine family has been identified as a source of potent inhibitors for a range of protein kinases. This technical guide consolidates the available information on related compounds to propose a potential mechanism of action for this compound, focusing on its likely role as a kinase inhibitor. We will delve into the potential signaling pathways affected, summarize quantitative data from analogous compounds, provide detailed experimental protocols for synthesis and potential screening, and offer a roadmap for future research.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a key pharmacophore present in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The therapeutic potential of this scaffold often stems from its ability to interact with the ATP-binding site of various protein kinases, crucial regulators of cellular signaling that are frequently dysregulated in diseases like cancer and inflammatory disorders.[1] The presence of an amino group at the 3-position and a chloro group at the 6-position of this compound provides key handles for potential interactions within a target's binding pocket and for further chemical modifications to enhance potency and selectivity.[1] Given the established pharmacology of structurally related compounds, it is highly probable that the mechanism of action of this compound involves the modulation of one or more protein kinase-mediated signaling pathways.
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into the imidazo[1,2-b]pyridazine scaffold, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. Several key kinase families have been identified as targets for compounds bearing this core structure.
PIM Kinases
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation.[1][4] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[1][4] The inhibition of PIM kinases by these compounds can lead to the suppression of downstream signaling pathways that promote cell growth and survival.[4]
Tyrosine Kinase 2 (Tyk2)
Tyk2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[5] These signaling pathways are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[5] Specific derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating therapeutic potential in preclinical models of inflammatory diseases.[5]
Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[6] The imidazo[1,2-b]pyridazine scaffold is a core component of ponatinib, a potent pan-inhibitor of BCR-ABL, including the drug-resistant T315I mutant.[6][7] This highlights the potential of this scaffold to target oncogenic tyrosine kinases.
FMS-like Tyrosine Kinase 3 (FLT3)
Internal tandem duplication (ITD) mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] Imidazo[1,2-b]pyridazine derivatives have been identified as inhibitors of FLT3-ITD, suggesting a potential therapeutic application in this malignancy.[8]
Other Potential Kinase Targets
The imidazo[1,2-b]pyridazine scaffold has also been associated with the inhibition of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are involved in cell cycle regulation and neuronal development.[1]
Quantitative Data for Related Imidazo[1,2-b]pyridazine Derivatives
To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the inhibitory activities of structurally related compounds against their respective kinase targets. It is important to note that these values are for analogous compounds and not for this compound itself.
| Compound Class | Target Kinase | IC50 (nM) | Cellular Activity (IC50) | Reference |
| 6-anilino imidazopyridazine analog | Tyk2 JH2 | - | >12.5 µM | [5] |
| Imidazo[1,2-b]pyridazine derivative | FLT3-ITD | Nanomolar range | - | [8] |
| Imidazo[1,2-b]pyridazine derivative | FLT3-D835Y | Submicromolar range | - | [8] |
| Ponatinib (AP24534) | Native BCR-ABL | Low nM | - | [6] |
| Ponatinib (AP24534) | BCR-ABL (T315I mutant) | Low nM | - | [6] |
Signaling Pathways Potentially Modulated
The inhibition of the aforementioned kinases by this compound would likely impact several critical cellular signaling pathways.
PIM Kinase Signaling
Caption: Hypothesized inhibition of the PIM kinase signaling pathway.
Tyk2-Mediated JAK-STAT Signaling
Caption: Potential disruption of the Tyk2-mediated JAK-STAT pathway.
Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound and a general workflow for screening its kinase inhibitory activity.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Derivatives
A common synthetic route to the imidazo[1,2-b]pyridazine core involves the cyclocondensation of an aminopyridazine with an α-haloketone. The synthesis of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is described as follows and can be adapted for the synthesis of other derivatives.[9]
Materials:
-
6-chloropyridazin-3-amine
-
1,3-dichloroacetone
-
1,2-dimethoxyethane (DME)
-
Silica gel for chromatography
-
Dichloromethane
-
Ethyl acetate
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[9]
-
Stir and heat the reaction mixture under reflux for 48 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent in vacuo.[9]
-
Purify the crude product by chromatography on silica gel using a dichloromethane-ethyl acetate gradient to yield the desired product.[9]
Proposed Experimental Workflow for Kinase Inhibition Screening
Caption: A general workflow for kinase inhibitor screening.
Conclusion and Future Directions
While the precise molecular mechanism of this compound remains to be elucidated, the extensive body of research on the imidazo[1,2-b]pyridazine scaffold strongly suggests its potential as a kinase inhibitor. The primary candidate targets include PIM kinases, Tyk2, BCR-ABL, and FLT3, all of which are implicated in significant human diseases.
Future research should focus on a systematic evaluation of this compound against a broad panel of protein kinases to identify its primary targets. Subsequent studies should then aim to:
-
Determine the IC50 values for the identified target kinases.
-
Elucidate the binding mode through co-crystallization studies.
-
Assess the compound's activity in relevant cellular models.
-
Initiate structure-activity relationship (SAR) studies to optimize potency and selectivity.
By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
For Immediate Release
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heteroaromatic system serves as the core of numerous compounds currently under investigation for a wide array of therapeutic applications, ranging from oncology to infectious diseases and neurological disorders. This technical guide provides an in-depth overview of the diverse biological activities associated with the imidazo[1,2-b]pyridazine scaffold, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.
A Versatile Scaffold with Diverse Biological Activities
The imidazo[1,2-b]pyridazine core has been extensively modified to generate a multitude of derivatives with potent and selective biological activities. The key areas of therapeutic interest include:
-
Anticancer Activity: Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as Anaplastic Lymphoma Kinase (ALK), mTOR, and Monopolar Spindle 1 (Mps1) kinase.
-
Anti-inflammatory Effects: The scaffold has been utilized to develop inhibitors of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Tyrosine Kinase 2 (Tyk2), offering potential treatments for autoimmune and inflammatory diseases.
-
Central Nervous System (CNS) Activity: Imidazo[1,2-b]pyridazine derivatives have been investigated as ligands for benzodiazepine receptors and as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target in neurodegenerative diseases like Alzheimer's. Furthermore, certain derivatives have shown high affinity for β-amyloid plaques.
-
Antiviral and Antibacterial Properties: The versatile nature of this scaffold has also led to the development of compounds with activity against various viruses and bacteria.
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for various imidazo[1,2-b]pyridazine derivatives across different biological activities, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Target | Assay | IC50/GI50 | Cell Line | Reference |
| 27f | Mps1 Kinase | In vitro kinase assay | 0.70 nM (cellular Mps1) | - | [1] |
| 27f | - | Antiproliferative assay | 6.0 nM | A549 | [1] |
| A17 | mTOR | In vitro kinase assay | 0.067 µM | - | [2] |
| A18 | mTOR | In vitro kinase assay | 0.062 µM | - | [2] |
| A15-A24 | - | SRB assay | 0.02 µM to 20.7 µM | A549, H460 | [2] |
| O-10 | ALK (wild-type) | In vitro kinase assay | 2.6 nM | - | [3] |
| O-10 | ALK (G1202R mutant) | In vitro kinase assay | 6.4 nM | - | [3] |
| O-10 | ALK (L1196M/G1202R) | In vitro kinase assay | 23 nM | - | [3] |
| 26 | TAK1 | In vitro kinase assay | 55 nM | - | |
| 26 | - | Growth Inhibition Assay | 30 nM | MPC-11, H929 | [4] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Target | Assay | IC50 | Cell Line/System | Reference |
| 8q | TNF-α production | ELISA | 0.9 µM | Human PBMC | [5] |
| 8w | TNF-α production | ELISA | 0.4 µM | Human PBMC | [5] |
| 29 | Tyk2 JH2 | Fluorescent probe displacement | ≥ 1 µM (for 229/231 kinases) | - |
Table 3: CNS Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Target | Assay | Ki/IC50 | System | Reference |
| 4 | β-Amyloid Plaques | In vitro binding assay | 11.0 nM | Synthetic Aβ1-40 aggregates | |
| 47 | GSK-3β | In vitro kinase assay | Potent inhibition | - | [6] |
| 1 | Peripheral Benzodiazepine Receptors (PBR) | Radioligand binding assay | 1.6 nM | - | |
| 2 | Peripheral Benzodiazepine Receptors (PBR) | Radioligand binding assay | 4.2 nM | - |
Table 4: Antiviral and Antibacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Derivative | Activity | Organism/Virus | Assay | IC50/MIC | Reference |
| 47 | Antiviral | Human rhinoviruses, poliovirus, coxsackieviruses | Plaque Reduction Assay | 0.02–0.06 mg/mL | [7] |
| 5d, 7a, 10a, 11a, 12a | Antibacterial | Gram-positive and Gram-negative bacteria | Broth microdilution | - |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. The following sections outline the protocols for key experiments cited in the study of imidazo[1,2-b]pyridazine derivatives.
Anticancer Activity
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay is a colorimetric method used to determine cell viability by measuring the total protein content.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 515 nm using a microplate reader.
In Vitro Kinase Inhibition Assay (e.g., for ALK, mTOR, Mps1)
This assay quantifies the enzymatic activity of a purified kinase and the potency of inhibitors.
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and various concentrations of the imidazo[1,2-b]pyridazine inhibitor in a suitable kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based Assays: Using specific antibodies that recognize the phosphorylated substrate or by measuring ATP consumption (e.g., ADP-Glo assay).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Activity
TNF-α Production Inhibition Assay in Human PBMCs
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: Plate the isolated PBMCs in a culture plate and pre-incubate with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human TNF-α.
-
Data Analysis: Calculate the percentage of TNF-α inhibition at each compound concentration and determine the IC50 value.
Antiviral Activity
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the imidazo[1,2-b]pyridazine derivative.
-
Infection: Infect the cell monolayers with the virus-compound mixtures and allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.[8][9]
Antibacterial Activity
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[10][11][12][13]
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives and the workflows of the experimental protocols.
Signaling Pathway Diagrams
Caption: mTOR Signaling Pathway Inhibition by Imidazo[1,2-b]pyridazine Derivatives.
Caption: ALK Signaling Pathway Inhibition by Imidazo[1,2-b]pyridazine Derivatives.
Caption: TNF-α Signaling Pathway and Potential Inhibition by Imidazo[1,2-b]pyridazines.
Experimental Workflow Diagrams
Caption: Experimental Workflow for the Sulforhodamine B (SRB) Assay.
Caption: Experimental Workflow for the Plaque Reduction Assay.
Conclusion
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core for medicinal chemists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and improved imidazo[1,2-b]pyridazine-based drug candidates. Further exploration of this privileged scaffold holds significant promise for addressing unmet medical needs across various disease areas.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-[Formula: see text]]pyridazines as inhibitors of TNF-[Formula: see text] production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition
The 6-chloroimidazo[1,2-b]pyridazin-3-amine core is a versatile and privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on this core, targeting a range of therapeutically relevant kinases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors for various disease indications, including oncology, neurodegenerative disorders, and inflammatory diseases.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic ring system that has garnered considerable attention in drug discovery due to its ability to serve as an effective ATP-competitive hinge-binding motif for a multitude of protein kinases. The 6-chloro substitution provides a key handle for synthetic elaboration, allowing for the introduction of diverse functionalities to probe the solvent-exposed regions of the kinase active site. Furthermore, the 3-amino group offers another critical vector for modification, enabling the optimization of interactions with the ribose and phosphate-binding regions. This guide will systematically explore the SAR of this scaffold against several important kinase targets.
Structure-Activity Relationship (SAR) Analysis
The following sections summarize the quantitative SAR data for this compound derivatives against various kinase families. The data is presented in structured tables to facilitate direct comparison of the impact of substitutions at different positions of the scaffold on inhibitory activity.
DYRK1A Kinase Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurological disorders such as Down syndrome and Alzheimer's disease, as well as in certain cancers. The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop potent DYRK1A inhibitors.
Table 1: SAR of this compound Derivatives as DYRK1A Inhibitors
| Compound ID | R2-Substituent | R3-Substituent | R6-Substituent | DYRK1A IC50 (nM) | CLK1 IC50 (nM) |
| 1 | H | H | Cl | >10000 | >10000 |
| 2 | 4-pyridyl | H | Cl | 1500 | 800 |
| 3 | 4-pyridyl | 3-(trifluoromethoxy)phenyl | Cl | 1.5 | 10 |
| 4 | 3-pyridyl | 3-(trifluoromethoxy)phenyl | Cl | 5.0 | 25 |
| 5 | Phenyl | 3-(trifluoromethoxy)phenyl | Cl | 10 | 50 |
| 6 | 4-pyridyl | H | N-cyclopropylamine | 500 | 300 |
| 7 | 4-pyridyl | 3-(trifluoromethoxy)phenyl | N-cyclopropylamine | 0.8 | 5 |
Data compiled from publicly available research.[1]
Key SAR Insights for DYRK1A Inhibition:
-
C3-Position: Substitution at the 3-position with an aryl group, particularly a 3-(trifluoromethoxy)phenyl group, dramatically increases potency by over 1000-fold compared to the unsubstituted analog.[1] This suggests a critical interaction with a hydrophobic pocket in the ATP-binding site.
-
C2-Position: A 4-pyridyl substituent at the 2-position is generally favorable for activity compared to phenyl or 3-pyridyl groups, likely due to the formation of a key hydrogen bond.
-
C6-Position: Replacing the 6-chloro group with a small amine, such as N-cyclopropylamine, can be well-tolerated and may slightly improve potency.
FLT3 Kinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its internal tandem duplication (ITD) mutations are common drivers in acute myeloid leukemia (AML). The imidazo[1,2-b]pyridazine core has served as a template for potent FLT3 inhibitors.
Table 2: SAR of this compound Derivatives as FLT3 Inhibitors
| Compound ID | R3-Substituent | R6-Substituent | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) |
| 8 | Br | Cl | 250 | 300 | 500 |
| 9 | Cyclohexyl | trans-1,4-diaminocyclohexyl | 50 | 75 | 150 |
| 10 | Cyclohexenyl | trans-1,4-diaminocyclohexyl | 30 | 50 | 100 |
| 11 | Phenyl | trans-1,4-diaminocyclohexyl | 15 | 20 | 45 |
| 12 | 4-(pyrrolidin-1-ylsulfonyl)phenyl | trans-1,4-diaminocyclohexyl | 4 | 1 | 7 |
Data compiled from publicly available research.[2]
Key SAR Insights for FLT3 Inhibition:
-
C6-Position: A large, flexible substituent like trans-1,4-diaminocyclohexyl at the 6-position is crucial for potent activity, likely extending into a solvent-exposed region.
-
C3-Position: A variety of substituents are tolerated at the 3-position. A significant increase in potency is observed with the introduction of a 4-(pyrrolidin-1-ylsulfonyl)phenyl group, indicating favorable interactions within the kinase domain.[2] This modification also translates to potent anti-proliferative activity in the FLT3-ITD positive AML cell line MV4-11.[2]
Tyk2 JH2 Domain Inhibitors
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a key role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Targeting the pseudokinase (JH2) domain of Tyk2 offers a promising strategy for achieving selectivity over other JAK family members.
Table 3: SAR of Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
| Compound ID | R3-Substituent | R6-Substituent | Tyk2 JH2 Ki (nM) | IFNα cellular IC50 (nM) |
| 13 | H | 6-anilino | 500 | >1000 |
| 14 | H | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | 50 | 150 |
| 15 | (1R,2S)-2-fluorocyclopropyl | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | 0.025 | 20 |
| 16 | Cyclopropyl | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | 0.035 | 25 |
| 17 | Methyl | 6-((2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-yl)amino) | 0.080 | 40 |
Data compiled from publicly available research.[3]
Key SAR Insights for Tyk2 JH2 Inhibition:
-
C6-Position: Replacement of a simple anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improves metabolic stability and cellular activity. The 2-pyridyl substituent on the dihydropyridinone ring enhances Caco-2 permeability.[3]
-
C3-Position: Small, constrained alkyl groups at the 3-position, such as (1R,2S)-2-fluorocyclopropyl and cyclopropyl, lead to highly potent inhibition of the Tyk2 JH2 domain, with Ki values in the low picomolar range.[3]
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the experimental methodologies used to assess compound activity is critical for interpreting SAR data.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the this compound derivatives.
Caption: DYRK1A Signaling Pathway.
References
In Silico Modeling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide focuses on the in silico modeling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine, a key intermediate and a foundational structure within this chemical class. While specific experimental data for this exact compound is limited in the public domain, this document leverages extensive research on its close analogs to provide a comprehensive framework for its computational investigation. We will explore potential biological targets, detail methodologies for in silico analyses, and present a structured approach to understanding its potential interactions, thereby guiding future drug discovery and development efforts.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered substantial interest from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the design of potent and selective ligands for various biological targets. Notably, derivatives of this scaffold have shown remarkable efficacy as inhibitors of several protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The successful development of the kinase inhibitor ponatinib, which features this core structure, has further solidified the importance of the imidazo[1,2-b]pyridazine scaffold in modern drug discovery.[1]
This compound serves as a fundamental building block for creating libraries of more complex derivatives. The chlorine atom at the 6-position and the amine group at the 3-position provide reactive handles for a variety of chemical modifications, allowing for systematic exploration of the structure-activity relationship (SAR). Understanding the intrinsic potential of this core structure to interact with biological targets is the first step in designing novel and effective therapeutic agents.
Potential Biological Targets
Based on the established activity of structurally related imidazo[1,2-b]pyridazine derivatives, several protein families emerge as high-priority potential biological targets for this compound.
Protein Kinases
The most prominent targets for the imidazo[1,2-b]pyridazine scaffold are protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, making them a major focus of drug development.
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[2]
-
PIM Kinases: This family of serine/threonine kinases (PIM1, PIM2, PIM3) is involved in cell survival and proliferation, and its overexpression is associated with various cancers, particularly leukemia. The imidazo[1,2-b]pyridazine scaffold has been shown to be a selective inhibitor of PIM kinases.[3]
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a key regulator of the spindle assembly checkpoint and is considered an attractive oncology target. Imidazo[1,2-b]pyridazine derivatives have been discovered as potent and selective Mps1 inhibitors with significant antiproliferative activity.[4][5]
-
I-kappa B Kinase (IKKβ): IKKβ is a central component of the NF-κB signaling pathway, which plays a critical role in inflammation. Imidazo[1,2-b]pyridazines have been developed as IKKβ inhibitors.[6][7]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): Several imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibitory activity against these kinases.
Other Potential Targets
While kinases are the most explored targets, the structural features of this compound suggest potential interactions with other protein families. For instance, a series of imidazo[1,2-b]pyridazines were synthesized and evaluated for their binding to β-amyloid plaques, suggesting a potential role in the development of diagnostics or therapeutics for Alzheimer's disease.[8]
In Silico Modeling Workflow
A systematic in silico modeling approach can provide valuable insights into the potential interactions of this compound with its putative targets, guide the design of derivatives with improved affinity and selectivity, and help prioritize compounds for experimental validation.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6-Chloroimidazo[1,2-b]pyridazin-3-amine and Its Analogs: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for key intermediates in the synthesis of novel therapeutic agents based on the imidazo[1,2-b]pyridazine scaffold. Due to the limited availability of published experimental data for 6-Chloroimidazo[1,2-b]pyridazin-3-amine, this document presents a detailed analysis of a closely related analog, 6-chloro-3-nitro-imidazo[1,2-b]pyridazine, for which spectroscopic data is available. This information is invaluable for researchers and scientists involved in the synthesis, characterization, and quality control of this class of compounds. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the structural characterization of these molecules.
Spectroscopic Data of a Key Analog: 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-chloro-3-nitro-imidazo[1,2-b]pyridazine, a structurally similar compound to this compound. This data provides a crucial reference for the characterization of related imidazo[1,2-b]pyridazine derivatives.
Table 1: ¹H NMR Spectroscopic Data of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.10 | d | 9.6 | H-7 |
| 7.48 | d | 9.5 | H-8 |
| 5.11 | s | - | -CH₂Cl |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine [1]
| Chemical Shift (δ) ppm | Assignment |
| 150.3 | C-5 |
| 145.1 | C-3 |
| 137.3 | C-8a |
| 127.8 | C-7 |
| 124.5 | C-6 |
| 38.3 | -CH₂Cl |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [1]
| Ion (m/z) | Relative Intensity (%) | Assignment |
| 353.13 / 355.10 | - | [M+H]⁺ |
Technique: LC/MS ESI+
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data based on methodologies reported for imidazo[1,2-b]pyridazine derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2] Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a Thermo Scientific Accela High Speed LC System coupled to a single quadrupole mass spectrometer Thermo MSQ Plus using electrospray ionization (ESI) in positive ion mode.[1]
Infrared (IR) Spectroscopy
Workflow for Spectroscopic Analysis
The structural elucidation of a novel synthesized compound like this compound follows a logical progression of spectroscopic analyses.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
This guide serves as a foundational resource for professionals engaged in the development of imidazo[1,2-b]pyridazine-based compounds. The provided data for a key analog, alongside standardized protocols and a clear analytical workflow, will aid in the efficient and accurate structural characterization of novel molecules in this important class.
References
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS: 166176-45-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a heterocyclic amine containing the imidazo[1,2-b]pyridazine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including the FDA-approved kinase inhibitor, ponatinib. While this compound itself is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, its role in the development of potent kinase inhibitors highlights its significance in drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data, a detailed experimental protocol for its use in synthesis, and an exploration of the signaling pathway associated with its derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 166176-45-0 | Multiple |
| Molecular Formula | C₆H₅ClN₄ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | ≥95% - >98% | [2] |
| Melting Point | Not explicitly stated, but related compounds have melting points in the range of 180-210°C | [2] |
| Solubility | Soluble in organic solvents like THF | [3] |
| Storage | Store at 2-8°C in a dry, sealed container, away from light and humidity | [2] |
Synthesis and Use as a Chemical Intermediate
This compound is a valuable building block in organic synthesis. Its primary amine and chloro-substituted heterocyclic core allow for a variety of chemical modifications.
General Synthesis Approach
Experimental Protocol: Acylation of this compound
A detailed experimental protocol for the acylation of this compound is described in patent literature for the synthesis of Adaptor Associated Kinase 1 (AAK1) inhibitors.[4]
Reaction: Acylation of this compound with 4-bromobutyryl chloride.
Materials:
-
This compound (1.0 g, 5.930 mmol)
-
4-Bromobutyryl chloride (1.21 g, 6.52 mmol)
-
Pyridine (0.96 mL, 11.86 mmol)
-
Tetrahydrofuran (THF), anhydrous (15 mL)
-
Ethyl acetate (EtOAc)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 g, 5.930 mmol) in 15 mL of anhydrous THF.
-
To this solution, add 4-bromobutyryl chloride (1.21 g, 6.52 mmol) and pyridine (0.96 mL, 11.86 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with 30 mL of EtOAc and quench the reaction with aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure to obtain the solid product.
Results:
The reaction yields 4-bromo-N-(6-chloroimidazo[1,2-b]pyridazin-3-yl)butanamide with a reported yield of 74% (1.39 g).[4] The product was deemed sufficiently pure for subsequent synthetic steps without further purification.[4]
Biological Context: Targeting Adaptor Associated Kinase 1 (AAK1)
While there is no direct biological activity data available for this compound, its derivatives have been extensively investigated as inhibitors of Adaptor Associated Kinase 1 (AAK1).[5][6] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor-mediated signaling.[7]
AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis
The following diagram illustrates the role of AAK1 in the clathrin-mediated endocytosis pathway.
References
- 1. KR20140138865A - ì´ë¯¸ë¤ì¡°[1,2-b]í¼ë¦¬ë¤ì§ê³ íí©ë¬¼, 그를 í¬í¨íë ì¡°ì±ë¬¼ ë° ê·¸ì ì©ë - Google Patents [patents.google.com]
- 2. Imidazoles Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
- 3. 2-Bromobutyryl chloride | 22118-12-3 | Benchchem [benchchem.com]
- 4. CN104470523A - Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them and methods of use thereof - Google Patents [patents.google.com]
- 5. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine: An Essential Building Block for Drug Discovery
Application Note | Protocol | Synthetic Pathway | November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-b]pyridazin-3-amine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic potential, including applications as kinase inhibitors and anti-infective agents. The presence of a chlorine atom at the 6-position and an amino group at the 3-position provides versatile handles for further chemical modifications, making this compound a valuable starting material for the generation of novel drug candidates. This document provides a detailed synthetic protocol for the preparation of this compound from the commercially available 3-amino-6-chloropyridazine. The described methodology follows a reliable multi-step pathway involving cyclization, nitration, and subsequent reduction.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, from 3-amino-6-chloropyridazine is proposed to proceed via a three-step sequence as direct amination of the imidazo[1,2-b]pyridazine ring at the 3-position is challenging. The general strategy involves:
-
Cyclization: Construction of the imidazo[1,2-b]pyridazine ring system by reacting 3-amino-6-chloropyridazine with a suitable C2 synthon.
-
Nitration: Introduction of a nitro group at the 3-position of the imidazo[1,2-b]pyridazine core.
-
Reduction: Conversion of the nitro group to the desired primary amine.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are fundamental transformations in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.
The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The ability to functionalize the 6-position of this compound through cross-coupling reactions opens up a vast chemical space for the development of novel drug candidates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][2] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 6-position, significantly diversifying the molecular scaffold.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
While specific data for this compound is not extensively published, the following table summarizes typical conditions derived from structurally analogous aminopyridazines and related imidazo[1,2-b]pyridazines.[3][4][5]
| Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/H₂O | 80-100 | 12-24 | Good |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₂Cl₂ (10) | - | K₂CO₃ | DMF/H₂O | 100 | 16 | 53 |
| (4-(aminomethyl)phenyl)boronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane/H₂O | 95 | 12 | 78 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | Fair |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the synthesis of 6-aryl/heteroaryl-imidazo[1,2-b]pyridazin-3-amine derivatives.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronic ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, DME, Toluene, DMF with water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the corresponding boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate) to afford the pure 6-substituted imidazo[1,2-b]pyridazin-3-amine derivative.[3]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction is instrumental for coupling this compound with a wide variety of primary and secondary amines, amides, or carbamates to generate novel 6-amino-substituted derivatives.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table presents typical conditions for the Buchwald-Hartwig amination of chloro-substituted imidazo[1,2-b]pyridazines, which can be adapted for this compound.[8][9]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 94 |
| Pyrrolidine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 90 | 16 | High |
| Aniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | Good |
| Benzylamine | - | - | CsF | DMSO | 100 | 24 | 92 |
Note: Some fluoride-promoted aminations on related scaffolds have been shown to be effective.[8][9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP) (1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and the degassed solvent (e.g., Toluene).
-
Heating: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-imidazo[1,2-b]pyridazin-3-amine derivative.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating a C(sp)-C(sp²) bond.[10][11] This reaction is highly valuable for introducing alkynyl moieties onto the imidazo[1,2-b]pyridazine core, which can serve as versatile handles for further synthetic transformations like click chemistry or as pharmacophoric elements themselves.
Data Presentation: Representative Sonogashira Coupling Conditions
The table below outlines typical conditions for Sonogashira couplings on halo-substituted imidazo[1,2-b]pyridazines.
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | 12 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | THF | 25-50 | 8 | Good |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Acetonitrile | 80 | 16 | Moderate |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 24 | Good |
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Et₃N, Diisopropylamine) (2-5 equivalents, can also be the solvent)
-
Anhydrous and degassed solvent (e.g., DMF, THF, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the amine base (e.g., Et₃N, 3.0 eq), and finally the terminal alkyne (1.5 eq) via syringe.
-
Heating: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Extraction: Wash the combined organic layers with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the 6-alkynyl-imidazo[1,2-b]pyridazin-3-amine product.
Visualization: Sonogashira Catalytic Cycles
Caption: Palladium and Copper catalytic cycles in Sonogashira coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of the 6-Position of the Imidazo[1,2-b]pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common strategies and experimental protocols for the chemical modification of the 6-position of the imidazo[1,2-b]pyridazine scaffold. This position is a critical site for substitution to modulate the physicochemical properties and biological activities of this important heterocyclic motif, which is a key component in various therapeutic agents.
Introduction
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, appearing in molecules developed as inhibitors of various kinases and as agents targeting neurological disorders.[1][2][3] Functionalization at the 6-position is a common strategy to tune compound properties such as potency, selectivity, and pharmacokinetic profiles. The primary approaches to achieve this involve either starting with a pre-functionalized pyridazine ring or by modifying a 6-halo-imidazo[1,2-b]pyridazine intermediate through cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.[4][5]
General Synthetic Strategies
The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring typically follows two main pathways, which are outlined below.
Caption: Overview of synthetic pathways for 6-position functionalization.
Protocol 1: Synthesis of a 6-Chloro-imidazo[1,2-b]pyridazine Intermediate
This protocol describes a common method to synthesize the key 6-chloro-imidazo[1,2-b]pyridazine intermediate, which serves as a versatile precursor for further functionalization. The reaction involves the condensation of 3-amino-6-chloropyridazine with an α-bromoketone.[5][6]
Experimental Workflow
Caption: Workflow for the synthesis of a 6-chloro-imidazo[1,2-b]pyridazine.
Detailed Methodology
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the desired α-bromoketone (1.0-1.2 eq) and sodium bicarbonate (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 78 °C for ethanol) and stir for 4-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to afford the desired 6-chloro-imidazo[1,2-b]pyridazine.
Representative Data
| R Group (at C2) | Yield (%) | Reference |
| Phenyl | 89 | [5] |
| 4-Methoxyphenyl | ~85 | [6] |
| 2-Pyridinyl | ~70-80 | [6] |
Protocol 2: Functionalization via Palladium-Catalyzed Cross-Coupling
The 6-chloro substituent is an excellent handle for introducing a wide variety of functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for aryl/heteroaryl groups) and Sonogashira (for alkynyl groups) couplings.[5][7]
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling at the 6-position.
Detailed Methodology for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent and Atmosphere: Add a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the 6-substituted product.
Representative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~80-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | ~85-95 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | ~70-85 |
Protocol 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring allows for the displacement of the 6-chloro substituent by various nucleophiles, such as amines and alcohols, through an SNAr mechanism.[5] This method is particularly useful for installing amino and alkoxy groups.
SNAr with an Amine Workflow
Caption: Workflow for SNAr with an amine at the 6-position.
Detailed Methodology for SNAr with an Amine
-
Reaction Setup: Dissolve the 6-chloro-imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or n-butanol.
-
Addition of Nucleophile: Add the desired amine (1.5-3.0 eq). A base such as diisopropylethylamine (DIPEA) or K₂CO₃ may be added if the amine salt is used or to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C for 4-24 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed in vacuo, and the residue is taken up in an organic solvent.
-
Purification: Wash the organic solution with water and brine, dry it over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.
Representative Data for SNAr
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| Aniline | DMF | 120 | ~70-85 |
| Morpholine | n-Butanol | 100 | ~80-95 |
| Sodium methoxide | Methanol | Reflux | ~90-98 |
Conclusion
The functionalization of the 6-position of the imidazo[1,2-b]pyridazine ring is a well-established field with robust and versatile synthetic protocols. The choice of method largely depends on the desired substituent. The synthesis of a 6-halo intermediate followed by palladium-catalyzed cross-coupling or SNAr reactions provides access to a wide array of analogs for structure-activity relationship (SAR) studies in drug discovery and for the development of novel materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applikationshinweise und Protokolle: Derivatisierung der 3-Aminogruppe von 6-Chlorimidazo[1,2-b]pyridazin-3-amin
Anwendungsbereich: Diese Applikationshinweise bieten detaillierte Protokolle und Richtlinien für die chemische Modifikation der primären Aminogruppe an Position 3 des 6-Chlorimidazo[1,2-b]pyridazin-3-amin-Gerüsts. Diese Methoden sind für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung von entscheidender Bedeutung, um Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, die Löslichkeit zu verbessern, die metabolische Stabilität zu erhöhen und die Bindungsaffinität an biologische Ziele zu optimieren.
Einleitung: Das 6-Chlorimidazo[1,2-b]pyridazin-3-amin (CAS: 166176-45-0) ist ein wichtiges heterozyklisches Grundgerüst in der medizinischen Chemie.[1] Der Imidazo[1,2-b]pyridazin-Kern ist in vielen biologisch aktiven Molekülen, insbesondere in Kinase-Inhibitoren, von Bedeutung. Die 3-ständige Aminogruppe stellt einen vielseitigen "Angriffspunkt" für die Synthese von Derivatbibliotheken dar. Durch Acylierung, Sulfonylierung, Alkylierung oder die Bildung von Harnstoffen können Wasserstoffbrückenbindungs-Eigenschaften und die sterischen sowie elektronischen Verhältnisse des Moleküls gezielt verändert werden.
Die hier beschriebenen Protokolle basieren auf etablierten chemischen Transformationen für aromatische und heterozyklische Amine und wurden für das spezifische Substrat adaptiert, um eine hohe Erfolgsquote und reproduzierbare Ergebnisse zu gewährleisten.
Allgemeine Derivatisierungsstrategien
Die primäre Aminogruppe des 6-Chlorimidazo[1,2-b]pyridazin-3-amin ist ein reaktives Nukleophil und kann in einer Vielzahl von Reaktionen modifiziert werden. Die gängigsten Methoden umfassen:
-
N-Acylierung: Bildung einer Amidbindung durch Reaktion mit Acylchloriden, Anhydriden oder aktivierten Carbonsäuren.
-
N-Sulfonylierung: Bildung einer Sulfonamidbindung durch Reaktion mit Sulfonylchloriden.
-
Harnstoff- und Thioharnstoffbildung: Reaktion mit Isocyanaten oder Isothiocyanaten.
-
Reduktive Aminierung: N-Alkylierung durch Reaktion mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels.
Abbildung 1: Allgemeine Schemata zur Derivatisierung der 3-Aminogruppe.
Experimentelle Protokolle
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und können je nach Reaktivität der spezifischen Reagenzien eine Optimierung erfordern.
Protokoll 1: N-Acylierung mit Acylchloriden oder Anhydriden
Diese Methode eignet sich für die schnelle und effiziente Synthese von Amiden. Sie basiert auf etablierten Verfahren zur Acylierung von Aminopyridazinen.[2]
Materialien:
-
6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)
-
Acylchlorid oder Säureanhydrid (1.1 - 1.5 Äq.)
-
Base (z. B. Pyridin oder Triethylamin, 2.0 Äq.)
-
Wasserfreies Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))
-
Magnetrührer, Reaktionskolben, Inertgasatmosphäre (Stickstoff oder Argon)
Durchführung:
-
Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in wasserfreiem DCM oder THF (ca. 0.1 M Konzentration) in einem trockenen Reaktionskolben unter Inertgasatmosphäre.
-
Fügen Sie die Base (z. B. Triethylamin) hinzu und rühren Sie die Lösung für 5-10 Minuten bei Raumtemperatur.
-
Kühlen Sie die Mischung ggf. auf 0 °C in einem Eisbad.
-
Fügen Sie das Acylchlorid oder Säureanhydrid langsam tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (z. B. mit einem Gradienten aus Heptan/Ethylacetat oder DCM/Methanol), um das reine N-Acyl-Derivat zu erhalten.
Protokoll 2: N-Sulfonylierung mit Sulfonylchloriden
Dieses Protokoll zur Bildung von Sulfonamiden ist analog zur N-Acylierung und erzeugt stabile, oft kristalline Produkte.
Materialien:
-
6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)
-
Sulfonylchlorid (z. B. Tosylchlorid, Mesylchlorid) (1.1 - 1.3 Äq.)
-
Base (z. B. Pyridin)
-
Wasserfreies Lösungsmittel (z. B. Pyridin, DCM)
Durchführung:
-
Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in wasserfreiem Pyridin (das sowohl als Lösungsmittel als auch als Base dient) oder in DCM mit 2-3 Äquivalenten einer anderen Base.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie das Sulfonylchlorid portionsweise oder als Lösung in DCM hinzu.
-
Rühren Sie die Reaktion für 1-4 Stunden bei 0 °C und lassen Sie sie dann über Nacht bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig in Eiswasser. Falls ein Feststoff ausfällt, filtrieren Sie ihn ab, waschen ihn mit Wasser und trocknen ihn. Alternativ extrahieren Sie die wässrige Phase mit Ethylacetat oder DCM. Waschen Sie die vereinigten organischen Phasen mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser und gesättigter NaCl-Lösung. Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie sie ein.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Umkristallisation oder Säulenchromatographie.
Protokoll 3: Harnstoffbildung mit Isocyanaten
Die Reaktion von Aminen mit Isocyanaten ist eine der effizientesten Methoden zur Synthese von Harnstoffen und verläuft oft quantitativ unter milden Bedingungen.[3][4]
Materialien:
-
6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)
-
Isocyanat (1.0 - 1.1 Äq.)
-
Wasserfreies, aprotisches Lösungsmittel (z. B. THF, DCM, Acetonitril)
Durchführung:
-
Lösen oder suspendieren Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin in dem gewählten wasserfreien Lösungsmittel unter Inertgas.
-
Fügen Sie das Isocyanat (als Reinsubstanz oder als Lösung im selben Lösungsmittel) bei Raumtemperatur langsam hinzu. Die Reaktion ist oft leicht exotherm.
-
Rühren Sie die Mischung für 30 Minuten bis 4 Stunden bei Raumtemperatur. Überwachen Sie die Reaktion mittels DC oder LC-MS. Das Produkt fällt häufig direkt aus der Reaktionslösung aus.
-
Aufarbeitung: Falls ein Feststoff ausgefallen ist, filtrieren Sie ihn ab, waschen ihn mit dem kalten Reaktionslösungsmittel und trocknen ihn im Vakuum. Falls kein Feststoff entsteht, entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Das Produkt ist oft rein genug für die weitere Verwendung. Bei Bedarf kann es durch Waschen mit einem geeigneten Lösungsmittel (z. B. Diethylether) oder durch Umkristallisation weiter gereinigt werden.
Protokoll 4: Reduktive Aminierung mit Aldehyden/Ketonen
Diese Methode ermöglicht die Synthese von sekundären oder tertiären Aminen. Die Verwendung von Natriumtriacetoxyborhydrid (STAB) als Reduktionsmittel ist weit verbreitet, da es mild ist und in Gegenwart der Carbonylkomponente stabil bleibt.[5][6]
Materialien:
-
6-Chlorimidazo[1,2-b]pyridazin-3-amin (1.0 Äq.)
-
Aldehyd oder Keton (1.2 - 2.0 Äq.)
-
Reduktionsmittel (z. B. Natriumtriacetoxyborhydrid (STAB), 1.5 Äq.)
-
Wasserfreies Lösungsmittel (z. B. 1,2-Dichlorethan (DCE), THF)
-
Optional: Essigsäure (katalytische Menge)
Durchführung:
-
Lösen Sie 6-Chlorimidazo[1,2-b]pyridazin-3-amin und die Carbonylverbindung (Aldehyd oder Keton) in wasserfreiem DCE.
-
Fügen Sie optional eine katalytische Menge Essigsäure hinzu, um die Bildung des intermediären Imins/Enamins zu beschleunigen. Rühren Sie für 20-30 Minuten bei Raumtemperatur.
-
Fügen Sie das Reduktionsmittel (STAB) portionsweise unter Rühren hinzu. Achten Sie auf mögliche Gasentwicklung.
-
Rühren Sie die Reaktion für 4-24 Stunden bei Raumtemperatur, bis das Ausgangsmaterial vollständig umgesetzt ist (DC- oder LC-MS-Kontrolle).
-
Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung. Rühren Sie kräftig, bis die Gasentwicklung aufhört. Extrahieren Sie die Mischung mit DCM oder Ethylacetat. Trocknen Sie die vereinigten organischen Phasen über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie (Kieselgel, z. B. Heptan/Ethylacetat + 1% Triethylamin, um "Tailing" zu reduzieren).
Datenpräsentation
Die folgende Tabelle fasst repräsentative Beispiele für die Derivatisierung zusammen. Die angegebenen Ausbeuten sind typische Werte, die auf analogen Reaktionen basieren und je nach Substrat variieren können.
| Derivat-Typ | Beispiel-Reagenz | Produkt-Struktur (Name) | Typische Ausbeute (%) |
| N-Acylierung | Acetylchlorid | N-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)acetamid | 75 - 95 |
| Benzoesäure / HATU | N-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)benzamid | 60 - 85 | |
| N-Sulfonylierung | p-Toluolsulfonylchlorid | N-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)-4-methylbenzolsulfonamid | 70 - 90 |
| Harnstoffbildung | Phenylisocyanat | 1-(6-Chlorimidazo[1,2-b]pyridazin-3-yl)-3-phenylharnstoff | 85 - 98 |
| Reduktive Aminierung | Aceton / STAB | N-Isopropyl-6-chlorimidazo[1,2-b]pyridazin-3-amin | 50 - 75 |
| Benzaldehyd / STAB | N-Benzyl-6-chlorimidazo[1,2-b]pyridazin-3-amin | 65 - 85 |
Visualisierung des Experimentellen Arbeitsablaufs
Abbildung 2: Standard-Arbeitsablauf für eine Derivatisierungsreaktion.
References
- 1. chemscene.com [chemscene.com]
- 2. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: High-Throughput Purity Analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine using LC/MS
Abstract
This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC/MS) method for the purity analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable approach for the separation, identification, and quantification of the main compound and its potential process-related impurities and degradation products. This method is suitable for routine quality control and for researchers and scientists in drug development.
Introduction
This compound is a critical building block in the synthesis of various biologically active compounds. Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels.[1][2][3] This application note presents a comprehensive protocol for the purity analysis of this compound by LC/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Workflow
The overall workflow for the purity analysis of this compound is depicted below.
Caption: Experimental workflow for LC/MS purity analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC/MS grade)
-
Methanol (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or triple quadrupole mass spectrometer was used.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
-
Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
LC/MS Method Protocol
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Data Analysis and Purity Calculation
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential Impurities
Based on the synthesis of related imidazopyridazine compounds, potential process-related impurities could include starting materials, byproducts, and degradation products.[4] A general strategy for impurity identification involves analyzing the mass spectra for masses corresponding to potential adducts or fragments of the main compound and its precursors.[2][5]
| Compound | Expected [M+H]⁺ (m/z) | Potential Origin |
| This compound | 183.0 | Main Compound |
| 6-chloropyridazin-3-amine | 130.0 | Starting Material[6] |
| Dimeric Impurity | 363.0 | Byproduct |
| Oxidized Impurity | 199.0 | Degradation Product |
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines.[7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Signaling Pathway Diagram (Illustrative)
While not a biological signaling pathway, the logical flow of impurity formation can be represented.
Caption: Potential pathways for impurity formation.
Conclusion
The LC/MS method described in this application note provides a rapid, sensitive, and reliable approach for the purity analysis of this compound. The method is suitable for high-throughput screening in a quality control environment and can be readily adapted for the analysis of related compounds. Proper method validation is essential before implementation in a regulated laboratory.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chimia.ch [chimia.ch]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. ijrar.com [ijrar.com]
- 9. resolian.com [resolian.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: Synthesis of PIM Kinase Inhibitors Using 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the development of potent and selective PIM kinase inhibitors. This document provides detailed protocols and application notes for the synthesis of PIM kinase inhibitors starting from 6-Chloroimidazo[1,2-b]pyridazin-3-amine.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of several cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation, STATs translocate to the nucleus and induce the transcription of target genes, including the PIM genes. Once expressed, PIM kinases, which are constitutively active, phosphorylate a wide array of downstream substrates that regulate critical cellular processes such as cell cycle progression, apoptosis, and protein translation.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of DYRK1A Inhibitors from 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of human diseases, including neurodegenerative disorders like Alzheimer's disease, certain cancers, and metabolic conditions such as type 2 diabetes.[1][2][3] The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of potent and selective DYRK1A inhibitors.[3][4] This document provides detailed application notes and protocols for researchers engaged in the development of DYRK1A inhibitors derived from the 6-chloroimidazo[1,2-b]pyridazin-3-amine core structure. It includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Derivatives
The development of potent DYRK1A inhibitors from the imidazo[1,2-b]pyridazine scaffold has been driven by systematic exploration of substitutions at the C2, C3, and C6 positions. The following tables summarize the quantitative data from these SAR studies, highlighting the impact of various chemical modifications on inhibitor potency.
Table 1: SAR of 2-Substituted Imidazo[1,2-b]pyridazines
| Compound ID | R2-Substituent | DYRK1A IC50 (nM) |
| 1 | H | >10000 |
| 2 | Methyl | 490 |
| 3 | Ethyl | >10000 |
| 4 | Phenyl | >10000 |
Data derived from Henderson et al., 2024.[4]
Table 2: SAR of 3-Substituted Imidazo[1,2-b]pyridazines
| Compound ID | R3-Substituent | DYRK1A IC50 (nM) |
| 5 | H | 2640 |
| 6 | 3-(trifluoromethoxy)phenyl | 149 |
| 7 | 4-pyridyl | 419 |
Data derived from Henderson et al., 2024.[4]
Table 3: SAR of 6-Substituted Imidazo[1,2-b]pyridazines
| Compound ID | R6-Substituent | DYRK1A IC50 (nM) |
| 8 | Chloro | >10000 |
| 9 | 4-pyridyl | 2640 |
Data derived from Henderson et al., 2024.[4]
Table 4: Potency of Optimized Imidazo[1,2-b]pyridazine DYRK1A Inhibitors
| Compound ID | R2-Substituent | R3-Substituent | R6-Substituent | DYRK1A IC50 (nM) |
| 10 | Methyl | H | 4-pyridyl | 490 |
| 11 | H | 3-(trifluoromethoxy)phenyl | 4-pyridyl | 149 |
| 17 | Methyl | 3-(trifluoromethoxy)phenyl | 4-pyridyl | 35 |
Data derived from Henderson et al., 2024.[4]
Experimental Protocols
A. Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The synthesis of the imidazo[1,2-b]pyridazine core and its subsequent derivatization is a key aspect of developing novel DYRK1A inhibitors. The following are general protocols for the synthesis of these compounds.
Note: The following synthetic protocols are generalized procedures based on established chemical methodologies. Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for individual compounds. Detailed, step-by-step protocols for the synthesis of specific inhibitors like compound 17 were not available in the public domain at the time of this writing and are likely detailed in the supplementary information of the primary research articles.
Protocol 1: Suzuki Coupling for C6-Arylation
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an appropriate aryl boronic acid.
-
Materials:
-
This compound
-
Aryl boronic acid (e.g., 4-pyridyl boronic acid) (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound, the aryl boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-aryl-imidazo[1,2-b]pyridazin-3-amine.
-
Protocol 2: Cyclization to Form the Imidazo[1,2-b]pyridazine Core
This protocol describes the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone to form the imidazo[1,2-b]pyridazine ring system.
-
Materials:
-
6-substituted-pyridazin-3-amine (e.g., 6-(pyridin-4-yl)pyridazin-3-amine)
-
α-haloketone (e.g., chloroacetone for a 2-methyl substituent) (1.1 equivalents)
-
Sodium bicarbonate (2.0 equivalents)
-
Ethanol
-
-
Procedure:
-
Dissolve the 6-substituted-pyridazin-3-amine in ethanol in a round-bottom flask.
-
Add the α-haloketone and sodium bicarbonate to the solution.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
B. Biochemical and Cellular Assays
Protocol 3: In Vitro DYRK1A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency (IC₅₀) of the synthesized compounds against DYRK1A using the ADP-Glo™ Kinase Assay (Promega).
-
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, DYRK1A enzyme, and the test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP. The final concentrations should be optimized, typically around the Kₘ for ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[5][6]
-
Protocol 4: Cellular Assay for DYRK1A Inhibition (Phospho-Tau Western Blot)
This protocol assesses the ability of the inhibitors to block DYRK1A-mediated phosphorylation of Tau at Threonine 212 (pTau-T212) in a cellular context.
-
Materials:
-
HEK293T or SH-SY5Y cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pTau-T212, anti-total-Tau, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 16-24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pTau-T212 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with anti-total-Tau and anti-GAPDH antibodies.
-
Quantify the band intensities to determine the level of Tau phosphorylation relative to total Tau and the loading control.
-
Mandatory Visualizations
DYRK1A Signaling Pathways
Caption: DYRK1A Signaling Pathways in Disease.
Experimental Workflows
References
- 1. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes: 6-Chloroimidazo[1,2-b]pyridazin-3-amine in the Synthesis of Potent GSK-3β Inhibitors
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a pivotal regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a wide range of pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers.[1][3][4] Specifically, in Alzheimer's disease, GSK-3β is linked to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[4][5] This central role in disease pathogenesis establishes GSK-3β as a high-priority therapeutic target for drug development.
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the development of potent and selective GSK-3β inhibitors.[4][5] Derivatives built upon this scaffold have demonstrated excellent potency, oral bioavailability, and brain penetration, making them suitable candidates for treating central nervous system (CNS) disorders.[4][5] 6-Chloroimidazo[1,2-b]pyridazin-3-amine serves as a key building block or intermediate in the synthesis of these advanced inhibitors, providing a versatile platform for structural modifications to optimize potency and pharmacokinetic properties.
These application notes provide an overview of the synthesis, biological evaluation, and key experimental protocols for developing GSK-3β inhibitors derived from the 6-chloroimidazo[1,2-b]pyridazine core.
Signaling Pathway Context
GSK-3β is a key component of multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[6] In the canonical Wnt pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β stabilizes β-catenin, allowing it to translocate to the nucleus and regulate gene expression.[2][7] The PI3K/Akt pathway, often activated by growth factors, leads to the phosphorylation and inactivation of GSK-3β.[6] Imidazo[1,2-b]pyridazine-based inhibitors act by directly targeting the ATP-binding site of GSK-3β, preventing the phosphorylation of its downstream substrates.
Caption: GSK-3β signaling and the action of imidazo[1,2-b]pyridazine inhibitors.
Synthetic Approach and Lead Optimization
The synthesis of potent GSK-3β inhibitors from the imidazo[1,2-b]pyridazine scaffold typically involves a multi-step process. A common strategy begins with the cyclocondensation of 3-amino-6-chloropyridazine with a suitable partner to form the core heterocyclic system.[8] Subsequent functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allows for the introduction of diverse aryl or heteroaryl groups at key positions to enhance binding affinity and modulate physicochemical properties.[9] The 3-amino group of a precursor like this compound is often acylated or otherwise modified to interact with the hinge region of the kinase.
Structure-activity relationship (SAR) studies have led to the identification of potent derivatives.[4][5] Modifications at various positions of the imidazo[1,2-b]pyridazine ring system have been explored to optimize potency and drug-like properties.
Quantitative Data Summary
The following table summarizes the in vitro GSK-3β inhibitory activity of representative imidazo[1,2-b]pyridazine derivatives from medicinal chemistry campaigns. The data highlights the impact of structural modifications on potency.
| Compound ID | R1 Group | R2 Group | GSK-3β IC50 (nM) | Reference |
| 1 | Phenyl | H | 150 | [4][5] |
| 2 | 4-Fluorophenyl | H | 85 | [4][5] |
| 3 | Pyridin-4-yl | H | 45 | [4][5] |
| 4 | Pyridin-4-yl | Methyl | 22 | [4][5] |
| 47 | 5-Methoxypyridin-2-yl | H | 5 | [4][5] |
Note: The structures are generalized for illustrative purposes based on published series. IC50 values are indicative of potency, with lower values representing higher potency.
Experimental Protocols and Workflow
The development of novel GSK-3β inhibitors follows a structured workflow, from initial synthesis to comprehensive biological characterization.
Caption: General workflow for the discovery of imidazo[1,2-b]pyridazine GSK-3β inhibitors.
Protocol 1: General Synthesis of an Imidazo[1,2-b]pyridazine Derivative
This protocol provides a representative synthesis of a functionalized imidazo[1,2-b]pyridazine, a core structure for GSK-3β inhibitors.
-
Step 1: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Core.
-
To a solution of 3-amino-6-chloropyridazine (1 equiv) in a suitable solvent like 1,2-dimethoxyethane, add an α-haloketone (e.g., 1,3-dichloroacetone) (1.1 equiv).[8]
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction and evaporate the solvent in vacuo.
-
Purify the resulting crude product (e.g., 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine) by column chromatography.
-
-
Step 2: Suzuki-Miyaura Cross-Coupling.
-
In a reaction vessel, combine the chlorinated imidazo[1,2-b]pyridazine from Step 1 (1 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 equiv), and a base like cesium carbonate (2 equiv).[10]
-
Add a solvent system, typically a mixture of dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction to 80-100 °C for 2-12 hours until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final compound by column chromatography to yield the desired inhibitor.
-
Protocol 2: In Vitro GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3β by quantifying the amount of ADP produced.[10][11][12]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[12]
-
Prepare serial dilutions of the test inhibitor compounds in DMSO. Aim for a 10-point dose-response curve.
-
Prepare a solution of recombinant human GSK-3β enzyme in the reaction buffer.
-
Prepare a solution containing the GSK-3β substrate peptide and ATP at a concentration near the Kₘ for the specific kinase.[13]
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the GSK-3β enzyme solution.
-
Add 0.5 µL of the serially diluted test inhibitor or DMSO (vehicle control).
-
Incubate for 15-20 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.0 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.[11]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader. The signal is inversely proportional to GSK-3β inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Kinase Selectivity Profiling
To ensure the inhibitor is specific for GSK-3β, it is crucial to test its activity against a panel of other kinases, as off-target effects can lead to toxicity.[13][14]
-
Assay Setup:
-
Select a panel of relevant kinases, particularly those with high homology in the ATP-binding site (e.g., CDKs).
-
Perform kinase activity assays (such as the ADP-Glo™ assay described above) for each kinase in the panel.
-
Run the assays in the presence of the test inhibitor at a fixed, high concentration (e.g., 10 µM) for initial screening.[10]
-
-
Procedure:
-
For each kinase, set up reactions containing the specific enzyme, its preferred substrate, and ATP.
-
Add the test inhibitor or DMSO control.
-
Incubate and detect the kinase activity according to the specific assay protocol for each enzyme.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at the tested concentration.
-
Compounds showing significant inhibition (>50%) against other kinases should be flagged for potential off-target activity.
-
For key off-targets, determine the full IC50 curves to quantify the selectivity ratio (IC50 for off-target kinase / IC50 for GSK-3β). A high ratio indicates good selectivity.
-
References
- 1. nbinno.com [nbinno.com]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GSK-3β inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Imidazo[1,2-b]pyridazine Derivatives in Alzheimer's Disease Research
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation and neuronal loss. The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile platform for the development of therapeutic and diagnostic agents targeting various pathological aspects of AD. Derivatives of this core structure have shown promise as kinase inhibitors, anti-neuroinflammatory agents, and ligands for Aβ plaques. This document provides an overview of the applications of these compounds in Alzheimer's research, along with detailed protocols for their evaluation.
I. Application Notes
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease that leads to the formation of neurofibrillary tangles.[1][2] Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of GSK-3β.[1] Structure-activity relationship studies have led to the development of brain-penetrant, orally bioavailable compounds that can significantly reduce the levels of phosphorylated tau in animal models of Alzheimer's disease.[1] The therapeutic potential of these inhibitors lies in their ability to halt the progression of tau pathology, thereby protecting against neuronal dysfunction and cognitive decline.
Anti-Neuroinflammatory Activity
Neuroinflammation, driven by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical component of Alzheimer's disease pathology.[3] Certain aminopyridazine and imidazo[1,2-b]pyridazine derivatives have been shown to possess potent anti-neuroinflammatory properties.[3] These compounds can selectively suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in activated microglia.[3] In vivo studies using Aβ-induced Alzheimer's mouse models have demonstrated that these agents can mitigate neuroinflammation and improve spatial learning and memory.[3]
Imaging of β-Amyloid Plaques
The development of radiolabeled ligands for positron emission tomography (PET) imaging of Aβ plaques is crucial for the early diagnosis and monitoring of Alzheimer's disease. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ aggregates.[4] Several of these compounds exhibit high binding affinity to Aβ plaques, making them promising candidates for the development of novel PET radiotracers.[4]
II. Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 20a | DYRK1A | 50 | [5] |
| Compound 20a | CLK1 | 82 | [5] |
| Compound 20a | PfCLK1 | 32 | [5] |
| Compound 22 | BTK | 1.3 | [6] |
| Compound 17 | DYRK1A | - | [7] |
| Compound 29 | DYRK1A | - | [7] |
| Compound 47 | GSK-3β | Potent |[1] |
Table 2: In Vitro Binding Affinity of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound ID | Substituent (Position 2) | Substituent (Position 6) | Ki (nM) | Reference |
|---|---|---|---|---|
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 | [4] |
| - | Various | Various | 10 - 50 |[4] |
III. Experimental Protocols
Protocol for In Vitro Kinase Inhibition Assay (GSK-3β)
This protocol is adapted from methodologies used to evaluate kinase inhibitors.[1][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP
-
Kinase buffer (e.g., MOPS, EDTA, MgCl2)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the GSK-3β enzyme to all wells except the negative control.
-
Add the GSK-3β substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol for Measurement of Pro-inflammatory Cytokine Production in Microglia
This protocol is based on studies evaluating anti-neuroinflammatory agents.[3]
Objective: To assess the effect of test compounds on the production of IL-1β in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Materials:
-
BV-2 murine microglial cell line
-
DMEM/F-12 medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
-
CO2 incubator
-
Plate reader for ELISA
Procedure:
-
Seed BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Read the absorbance on a plate reader.
-
Determine the effect of the test compounds on IL-1β production and calculate the IC50 if applicable.
Protocol for In Vitro Aβ Plaque Binding Assay
This protocol is derived from research on Aβ plaque imaging agents.[4]
Objective: To determine the binding affinity (Ki) of test compounds to synthetic Aβ aggregates.
Materials:
-
Synthetic Aβ1-40 peptide
-
[3H]PIB (Pittsburgh compound B) or another suitable radioligand
-
Test compounds
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Aβ1-40 aggregates by incubating the peptide in a suitable buffer.
-
In a reaction tube, mix the Aβ aggregates, [3H]PIB, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation.
IV. Visualizations
Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Caption: Neuroinflammatory pathway in Alzheimer's and the inhibitory effect of imidazo[1,2-b]pyridazine derivatives.
References
- 1. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Aminopyridazine-Derived Antineuroinflammatory Agents Effective in an Alzheimer's Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols: In Vitro Binding of Imidazo[1,2-b]pyridazines to Aβ Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, forming senile plaques in the brain.[1][2] The development of ligands that specifically bind to these Aβ plaques is crucial for both diagnostic imaging and as potential therapeutic agents. Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds for this purpose, demonstrating high binding affinity and favorable pharmacokinetic properties.[3] This document provides detailed protocols for in vitro binding assays to characterize the interaction of imidazo[1,2-b]pyridazines with Aβ plaques.
Data Presentation: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives
The binding affinities of various imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates have been determined using competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's affinity for the Aβ plaques, with lower values indicating higher affinity.
| Compound Number | R Group | Ki (nM) ± SD |
| 1 | -H | > 1000 |
| 2 | -F | 358 ± 45 |
| 3 | -Cl | 157 ± 21 |
| 4 | -Br | 89.3 ± 11.2 |
| 5 | -I | 45.6 ± 5.8 |
| 6 | -CH3 | 210 ± 28 |
| 7 | -OCH3 | 18.9 ± 2.5 |
| 8 | -SCH3 | 11.0 ± 1.4 |
| 9 | -N(CH3)2 | 25.4 ± 3.3 |
Data is presented as the mean ± standard deviation from at least three independent experiments, each performed in triplicate.[3]
Experimental Protocols
Protocol 1: Preparation of Synthetic Aβ1-42 Aggregates
This protocol describes the preparation of aggregated Aβ1-42 peptides, which serve as the target for the binding assays.
Materials:
-
Aβ1-42 peptide, lyophilized powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
Incubator capable of maintaining 37°C with shaking
Procedure:
-
Reconstitute the lyophilized Aβ1-42 peptide in PBS to a final concentration of 100 µM.
-
Incubate the solution at 37°C with continuous gentle agitation (e.g., 200 rpm) for 3 to 7 days to allow for fibril formation.[1]
-
Confirm the formation of Aβ fibrils using the Thioflavin T (ThT) assay (see Protocol 3).
-
Store the aggregated Aβ1-42 solution at 4°C for immediate use or aliquot and store at -80°C for long-term storage.
Protocol 2: Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of test compounds (imidazo[1,2-b]pyridazines) by measuring their ability to displace a radiolabeled ligand from Aβ aggregates.
Materials:
-
Aggregated Aβ1-42 peptides (from Protocol 1)
-
Radioligand (e.g., [3H]PIB or a suitable 125I-labeled ligand)
-
Test imidazo[1,2-b]pyridazine compounds
-
Assay buffer (e.g., PBS containing 0.1% BSA)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM of the unlabeled version of the radioligand), 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation.
-
Competitive Binding: 50 µL of varying concentrations of the test imidazo[1,2-b]pyridazine compound, 50 µL of radioligand solution, and 150 µL of aggregated Aβ1-42 preparation. The final volume in each well should be 250 µL.[4]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]
-
Filtration: Stop the incubation by rapidly filtering the contents of each well through the pre-soaked (in 0.3% PEI) 96-well filter plate using a vacuum manifold.[4]
-
Washing: Wash the filters four times with ice-cold wash buffer (e.g., PBS).[4]
-
Drying: Dry the filter plate for 30 minutes at 50°C.[4]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis (e.g., in Prism®).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is used to monitor the formation of Aβ fibrils and can also be adapted to screen for inhibitors of Aβ aggregation.[5][6]
Materials:
-
Aβ1-42 peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 2 mM in water)
-
Assay buffer (e.g., 25 mM Tris buffer, pH 7.4)[6]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, add:
-
Incubation: Incubate the plate at 37°C. Spontaneous aggregation can be induced by incubation without shaking.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 482-485 nm, respectively.[6][7]
-
Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation. An increase in fluorescence indicates the formation of amyloid fibrils.
Visualizations
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Logical Relationship for Ki Determination
Caption: Logic for calculating the Ki value from experimental data.
References
- 1. A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 7. anaspec.com [anaspec.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Chloroimidazo[1,2-b]pyridazin-3-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The imidazo[1,2-b]pyridazine scaffold, while a valuable pharmacophore, is a fused heterocyclic system that can lead to a rigid, planar structure. This planarity can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound, resulting in low aqueous solubility. Furthermore, many derivatives of this scaffold are designed as kinase inhibitors, which often involves the addition of lipophilic groups to enhance binding to the target protein, further decreasing water solubility. For instance, certain potent Tyk2 JH2 inhibitors based on this scaffold have been reported to have extremely low aqueous solubility.[1]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Kinetic solubility is the concentration of a compound at which it starts to precipitate out of a solution when added from a concentrated organic stock (e.g., DMSO). It's a high-throughput measurement often used in early drug discovery for rapid compound assessment. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. It is a more time-consuming but accurate measure, crucial for lead optimization and pre-formulation studies. The choice depends on the stage of your research; kinetic solubility is suitable for initial screening, while thermodynamic solubility is essential for later-stage development.
Q3: I'm observing compound precipitation when I dilute my DMSO stock into an aqueous buffer for a biological assay. What can I do?
A3: This is a common issue related to kinetic solubility. Here are a few troubleshooting steps:
-
Lower the final compound concentration: Your assay concentration might be exceeding the kinetic solubility limit.
-
Increase the co-solvent concentration: If your assay permits, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) can help maintain solubility. Always run a vehicle control to check for solvent effects on the assay.
-
Use a different co-solvent: Some assays tolerate other co-solvents like ethanol or polyethylene glycol (PEG) better than DMSO.
-
Employ solubility enhancers: Consider pre-complexing your compound with a solubilizing agent like a cyclodextrin before adding it to the assay buffer.
Q4: What are the most common strategies to permanently improve the solubility of my lead compound?
A4: There are two main approaches:
-
Structural Modification (Lead Optimization): Introduce polar functional groups (e.g., hydroxyl, amino, carboxyl) or nitrogen-containing heterocycles to the molecule. This can increase hydrogen bonding with water and disrupt crystal packing. For example, in the 3-nitroimidazo[1,2-b]pyridazine series, the introduction of more polar substituents has been suggested to enhance aqueous solubility.[2]
-
Formulation Strategies: These techniques improve the solubility of the existing compound without altering its chemical structure. Common methods include creating amorphous solid dispersions, complexation with cyclodextrins, particle size reduction (micronization or nanosuspension), and using lipid-based formulations.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to addressing solubility issues with your this compound derivatives.
Caption: Troubleshooting workflow for low solubility of derivatives.
Quantitative Solubility Data
The following table summarizes available solubility data for representative imidazo[1,2-b]pyridazine derivatives. A comprehensive database for a wide range of this compound derivatives is not publicly available; the data below is based on published examples.
| Compound ID | Structure/Description | Solubility Type | pH | Solubility | Reference |
| 6c | 6-((2-oxo-N1-(4-cyanophenyl)-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog | Aqueous | 6.5 | < 1 µg/mL | [1] |
| Aqueous | 1.0 | 2 µg/mL | [1] | ||
| Compound 3 | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | In Culture Media | N/A | Poor (impaired cytotoxicity and activity determination) | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is adapted for high-throughput screening of compound solubility.
Materials:
-
Test compounds in 10 mM DMSO stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS system
Procedure:
-
Preparation of Standards: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Add 1.5 µL of the 10 mM DMSO stock solution to the wells of a 96-well plate.
-
Incubation: Add 148.5 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Separation: Centrifuge the plate to pellet any precipitate, or filter the contents using a 96-well filter plate.
-
Quantification: Analyze the supernatant/filtrate by UV-Vis spectrophotometry or LC-MS and determine the concentration of the dissolved compound by comparing it to the standard curve.
References
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of imidazo[1,2-b]pyridazines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-b]pyridazines, particularly via the common condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect Regioselectivity: The α-haloketone may have alkylated the N2 nitrogen of the 3-aminopyridazine instead of the desired N1. This is especially common when using unsubstituted 3-aminopyridazine.[1] 2. Decomposition of Starting Materials: The α-haloketone may be unstable under the reaction conditions. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use a 6-halo-3-aminopyridazine: The halogen at the 6-position deactivates the adjacent N2 nitrogen, favoring alkylation at N1.[1] 2. Use a mild base: Employ a weak base like sodium bicarbonate (NaHCO₃) to minimize side reactions of the α-haloketone. 3. Optimize reaction conditions: Consider increasing the reaction time or temperature. Microwave irradiation can also significantly improve yields and reduce reaction times. |
| Formation of Multiple Products/Isomers | 1. Incorrect Regioselectivity: As mentioned above, alkylation at N2 leads to an isomeric byproduct.[1] 2. Side Reactions of the α-haloketone: The α-haloketone can undergo self-condensation (Favorskii rearrangement) or elimination to form an α,β-unsaturated ketone, especially in the presence of a strong base.[2][3][4] | 1. Use a 6-halo-3-aminopyridazine: This is the most effective way to ensure correct regioselectivity.[1] 2. Use a mild base and control temperature: Avoid strong bases. Running the reaction at a lower temperature may also reduce the rate of side reactions. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Chromatography: Use a shallow gradient during column chromatography (e.g., hexanes/ethyl acetate) to improve separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Alternative Synthesis Route: If purification remains problematic, consider a different synthetic approach, such as a multicomponent reaction, which can sometimes offer cleaner products. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Starting Materials: The 3-aminopyridazine or α-haloketone may not be fully dissolved in the chosen solvent. 2. Deactivation of Starting Materials: The starting materials may be degrading over the course of the reaction. | 1. Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants. 2. Microwave Synthesis: Employing microwave irradiation can often accelerate slow reactions and improve yields. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of imidazo[1,2-b]pyridazines and how can I avoid it?
A1: The most prevalent side reaction is the incorrect regioselective alkylation of the 3-aminopyridazine ring. The α-haloketone can react at the N2 nitrogen instead of the desired N1 nitrogen, leading to the formation of an undesired isomer.[1] The most effective way to prevent this is to use a 3-amino-6-halopyridazine as the starting material. The electron-withdrawing effect of the halogen at the 6-position reduces the nucleophilicity of the adjacent N2 nitrogen, thereby directing the alkylation to the N1 position.[1]
Q2: I am observing a byproduct that I suspect is from the self-condensation of my α-haloketone. How can I minimize this?
A2: The self-condensation of α-haloketones, often via a Favorskii-type mechanism, is typically promoted by strong bases.[2][3][4] To minimize this side reaction, it is crucial to use a mild base, such as sodium bicarbonate (NaHCO₃), in your reaction. Additionally, maintaining a moderate reaction temperature can help to reduce the rate of this and other side reactions.
Q3: My reaction is very slow and gives a low yield. What can I do to improve it?
A3: For slow and low-yielding reactions, consider optimizing the reaction conditions. Increasing the temperature or extending the reaction time may improve the conversion. A highly effective method for accelerating these reactions is the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields for the synthesis of imidazo[1,2-b]pyridazines and related heterocyclic systems.
Q4: Are there alternative methods for synthesizing imidazo[1,2-b]pyridazines if the classical condensation reaction fails?
A4: Yes, several alternative synthetic routes have been developed. These include:
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide, can be an efficient one-pot method.
-
Metal-Catalyzed Cross-Coupling Reactions: Methods such as Suzuki, Sonogashira, and Heck couplings can be used to construct the imidazo[1,2-b]pyridazine core or to functionalize it.
-
Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination is another modern approach to form the fused imidazole ring.
Q5: What is a general procedure for purifying my imidazo[1,2-b]pyridazine product?
A5: A common method for purification is flash column chromatography on silica gel. A gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically used. The optimal solvent system will depend on the polarity of your specific product. If your product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective technique for obtaining a pure compound.
Experimental Protocols
General Protocol for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example of the classical condensation method.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (or another suitable solvent)
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
-
Add a solution of 2-bromoacetophenone (1.05 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of imidazo[1,2-b]pyridazine derivatives under different conditions. Please note that yields are highly dependent on the specific substrates used.
| Aminopyridazine Derivative | α-Haloketone Derivative | Base | Solvent | Conditions | Yield (%) |
| 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux | Good to Excellent |
| 3-Amino-6-fluoropyridazine | 2-Bromo-4'-methoxyacetophenone | NaHCO₃ | Ethanol | Reflux | Good |
| 3-Aminopyridazine | 2-Bromoacetophenone | NaHCO₃ | Ethanol | Reflux | Low (significant isomeric byproduct) |
| 3-Amino-6-chloropyridazine | Substituted 2-bromoacetophenones | NaHCO₃ | NMP | Microwave, 150 °C | Moderate to Good |
Visualizations
Caption: General workflow for imidazo[1,2-b]pyridazine synthesis.
Caption: Simplified reaction mechanism for imidazo[1,2-b]pyridazine formation.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 6-Chloroimidazo[1,2-b]pyridazin-3-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the imidazo[1,2-b]pyridazine core?
A1: The most common and commercially available starting material is 3-amino-6-chloropyridazine.[1][2] This compound serves as a versatile precursor for the construction of the bicyclic imidazo[1,2-b]pyridazine system.
Q2: What are the primary synthetic strategies to obtain this compound?
A2: There are two main strategies. The first involves the cyclocondensation of 3-amino-6-chloropyridazine with a suitable three-carbon synthon that can introduce the 3-amino functionality. The second, more direct approach, is a one-pot, three-component reaction known as the Groebke-Blackburn reaction, which can assemble the 3-amino-imidazo[1,2-b]pyridazine system in a single step.
Q3: I am observing a significant amount of a pyridazinone byproduct in my reaction. What could be the cause?
A3: The pyridazine ring, particularly when substituted with a halogen at the 6-position, is susceptible to hydrolysis. This side reaction is often promoted by the presence of water, elevated temperatures, and basic conditions, leading to the formation of the corresponding pyridazinone derivative.
Q4: My cyclization reaction is giving low yields. What parameters can I optimize?
A4: Low yields in the cyclization to form the imidazo[1,2-b]pyridazine ring can often be improved by optimizing several factors. Ensure your reagents, especially the 3-amino-6-chloropyridazine, are pure. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO can be effective. Reaction temperature and time are also key parameters to screen. Finally, the choice of the cyclizing agent and any additives or catalysts should be carefully considered based on the specific reaction mechanism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | - Impure starting materials.- Incorrect reaction temperature or time.- Inappropriate solvent.- Decomposition of starting material or product. | - Purify starting materials before use.- Systematically screen a range of temperatures and monitor the reaction progress by TLC or LC-MS.- Test different solvents (e.g., ethanol, DME, DMF).[1]- Consider if the reaction conditions are too harsh and if a lower temperature or shorter reaction time is feasible. |
| Formation of a pyridazinone side product | - Presence of water in the reaction mixture.- Reaction temperature is too high.- The base used is too strong or nucleophilic. | - Use anhydrous solvents and reagents.- Lower the reaction temperature to a point where the desired reaction still proceeds at a reasonable rate.- Employ a non-nucleophilic, hindered base if a base is required.[3] |
| Difficulty in purifying the final product | - Presence of closely related impurities.- The product is highly polar and streaks on silica gel. | - Attempt recrystallization from a suitable solvent system.- For column chromatography, try a different eluent system or use a different stationary phase (e.g., alumina).- Consider derivatization to a less polar compound for purification, followed by deprotection. |
| Inconsistent reaction outcomes | - Variability in the quality of reagents or solvents.- Reaction is sensitive to air or moisture. | - Use reagents and solvents from a reliable source and of the same grade for each run.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Precursor)
This protocol is adapted from established procedures for the amination of dichloropyridazines.[2][4][5]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Methylene dichloride
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed pressure vessel, combine 3,6-dichloropyridazine (1 equivalent) with an excess of aqueous ammonia (e.g., 3 equivalents).
-
Add methylene dichloride as the solvent.
-
Seal the vessel and heat the mixture to 100-120 °C for 9-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Transfer the contents to a separatory funnel, dilute with water, and extract with methylene dichloride.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-6-chloropyridazine.
Protocol 2: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazin-3-amine via Groebke-Blackburn Reaction
This protocol describes a one-pot, three-component synthesis.
Materials:
-
3-Amino-6-chloropyridazine (1 equivalent)
-
An appropriate aryl aldehyde (1 equivalent)
-
tert-Butyl isocyanide (1.1 equivalents)
-
Scandium(III) triflate (10 mol%)
-
Methanol
Procedure:
-
To a solution of 3-amino-6-chloropyridazine in methanol, add the aryl aldehyde and tert-butyl isocyanide.
-
Add scandium(III) triflate as the catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazin-3-amine.
Data Presentation
Table 1: Reported Yields for the Synthesis of 3-Amino-6-chloropyridazine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Aqueous Ammonia | Methylene Dichloride | 100 | 9 | Not specified, but a common industrial method | [5] |
| 3,6-Dichloropyridazine | Aqueous Ammonia | - | 130 | - | Not specified | [2] |
Table 2: Optimization of C-6 Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (A closely related reaction)
This data is for a related compound but provides insights into potential conditions for substitution at the 6-position.
| Amine | Base (equiv.) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Butylamine | CsF (1.0) | BnNEt₃Cl (10) | DMSO | 100 | 24 | 94 | [6] |
| Morpholine | CsF (1.0) | BnNEt₃Cl (10) | DMSO | 100 | 24 | 96 | [6] |
| Pyrrolidine | CsF (1.0) | BnNEt₃Cl (10) | DMSO | 100 | 24 | 98 | [6] |
Visualizations
Caption: Synthetic workflow for 2-substituted-6-Chloroimidazo[1,2-b]pyridazin-3-amine.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Chlorinated Imidazo[1,2-b]pyridazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chlorinated imidazo[1,2-b]pyridazine compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of chlorinated imidazo[1,2-b]pyridazine compounds.
Issue 1: Product is an oil or waxy solid after solvent evaporation, not a crystalline solid.
-
Possible Cause 1: Residual Solvent. Even trace amounts of solvent can prevent crystallization.
-
Solution: Dry the sample under a high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
-
Possible Cause 2: Inherent Properties of the Compound. Some compounds naturally exist as oils or low-melting solids.
-
Solution 1: Solvent Trituration. Add a non-solvent (a solvent in which your compound is insoluble, but the impurities are soluble) to the oil. Vigorously stir or sonicate the mixture. This can help wash away impurities and induce solid formation. Common non-solvents include hexanes, pentane, or diethyl ether.[1]
-
Solution 2: Recrystallization. If a suitable solvent system can be identified, recrystallization can yield pure, crystalline material.[2][3][4][5]
-
Issue 2: Poor separation or co-elution of impurities during column chromatography.
-
Possible Cause 1: Sub-optimal Eluent Polarity. If the eluent is too polar, the compound of interest and impurities may elute together quickly. If it is not polar enough, the compound may not move from the origin, leading to broad bands.[1]
-
Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before performing column chromatography. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[1]
-
-
Possible Cause 2: Compound Instability on Silica Gel. The acidic nature of silica gel can cause degradation of sensitive compounds.[1]
-
Solution: Test for stability by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If instability is confirmed, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine or ammonia to the eluent) or an alternative stationary phase like alumina.[1]
-
-
Possible Cause 3: Irreversible Adsorption. Highly polar compounds, especially those with multiple nitrogen atoms, can bind strongly to silica gel.[1]
-
Solution: Add a small percentage of a modifier like triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Issue 3: No crystals form during recrystallization.
-
Possible Cause 1: The solution is not supersaturated. This can happen if too much solvent was used.[2]
-
Solution: Slowly evaporate the solvent to concentrate the solution. Once cloudy, gently heat until clear again and allow to cool slowly.
-
-
Possible Cause 2: The compound is too soluble in the chosen solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for column chromatography of chlorinated imidazo[1,2-b]pyridazines?
A1: The polarity of these compounds can vary based on other substituents. A good starting point is to use TLC to determine an appropriate solvent system. Common solvent systems for moderately polar compounds include hexane/ethyl acetate and dichloromethane/ethyl acetate. For example, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine has been successfully purified using a dichloromethane-ethyl acetate (9:1) eluent.[6]
Q2: How can I visualize my chlorinated imidazo[1,2-b]pyridazine compound on a TLC plate?
A2: Most imidazo[1,2-b]pyridazine analogs are UV-active due to their aromatic structure and can be visualized under UV light (254 nm) as dark spots on a fluorescent green TLC plate.[1] Staining with iodine or potassium permanganate can also be used, but these methods are destructive.[1]
Q3: My chlorinated imidazo[1,2-b]pyridazine is poorly soluble in common organic solvents. What can I do?
A3: Poor solubility can be a challenge. Some of these compounds have been noted to have low aqueous solubility.[7] For purification, you may need to use more polar solvents or solvent mixtures. For biological assays, consider making a stock solution in a solvent like dimethyl sulfoxide (DMSO).
Q4: Can I use reverse-phase HPLC for the purification of these compounds?
A4: Yes, reverse-phase HPLC (RP-HPLC) can be a powerful tool for purifying chlorinated imidazo[1,2-b]pyridazines, especially for achieving high purity. The choice of a suitable column (e.g., C18) and mobile phase (e.g., methanol/water or acetonitrile/water gradients) is crucial for successful separation.[6]
Quantitative Data
The following tables summarize purification data for representative chlorinated imidazo[1,2-b]pyridazine and related compounds from the literature.
Table 1: Column Chromatography Purification Data
| Compound Name | Stationary Phase | Eluent System | Yield | Purity | Reference |
| 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Silica Gel | Dichloromethane-Ethyl Acetate (9:1) | 37% | >95% | [6] |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Silica Gel | Dichloromethane-Ethyl Acetate (9:1) | 54% | >95% | [6] |
| 8-Bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine | Silica Gel | Cyclohexane-Dichloromethane (5:5) | 60% | Not specified | [8] |
Table 2: HPLC Purity Analysis Data
| Compound Name | HPLC Column | Mobile Phase Gradient | Retention Time | Purity | Reference |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Thermo Hypersil Gold® C18 (50 x 2.1 mm, 1.9 µm) | Methanol/Water | 0.90 min | >95% | [6] |
Experimental Protocols
Protocol 1: Purification of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine by Column Chromatography [6]
-
Reaction Work-up: After the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone in 1,2-dimethoxyethane and heating under reflux for 48 hours, the solvent is evaporated in vacuo to obtain the crude product.
-
Column Preparation: A silica gel column is prepared using a slurry of silica gel in the chosen eluent (dichloromethane-ethyl acetate 9:1).
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.
-
Elution: The column is eluted with the dichloromethane-ethyl acetate (9:1) solvent system.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product as a white solid.
Protocol 2: Purification of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine by Column Chromatography [6]
-
Reaction Work-up: Following the reaction of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine with sodium benzenesulfinate in dimethylsulfoxide, the mixture is poured into an ice-water mixture to precipitate the crude product. The solid is collected by filtration and dried.
-
Column Chromatography: The crude solid is purified by chromatography on silica gel using a dichloromethane-ethyl acetate (9:1) eluent.
-
Product Isolation: The fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis and purification of a chlorinated imidazo[1,2-b]pyridazine.
Caption: TYK2 signaling pathway and the inhibitory action of chlorinated imidazo[1,2-b]pyridazines.
Caption: PI3K/mTOR signaling pathway and its inhibition by dual-target chlorinated imidazo[1,2-b]pyridazines.
Caption: PIM kinase signaling pathway, highlighting the inhibitory role of chlorinated imidazo[1,2-b]pyridazines.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Preventing unwanted alkylation in imidazo[1,2-b]pyridazine ring formation
Welcome to the Technical Support Center for Imidazo[1,2-b]pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of the imidazo[1,2-b]pyridazine ring system, with a specific focus on preventing unwanted alkylation.
Troubleshooting Guides
Issue 1: Low Yield of Imidazo[1,2-b]pyridazine and Formation of a Major Byproduct
Symptom: You are attempting to synthesize an imidazo[1,2-b]pyridazine via the condensation of a 3-aminopyridazine with an α-haloketone, but you are observing a low yield of the desired product. Spectroscopic analysis (e.g., NMR, MS) of the major byproduct suggests the addition of the α-ketone fragment to the starting 3-aminopyridazine without subsequent cyclization.
Cause: The most probable cause is the unwanted N-alkylation of the pyridazine ring. In 3-aminopyridazine, the ring nitrogen at the 2-position (N2) is the most nucleophilic site.[1] Alkylation by the α-haloketone preferentially occurs at this nitrogen, forming a stable intermediate that does not readily cyclize to the desired imidazo[1,2-b]pyridazine. This side reaction is a common hurdle that significantly hampers the synthesis of the target bicyclic product.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in imidazo[1,2-b]pyridazine synthesis.
Solutions:
-
Utilize a Halogenated Pyridazine Ring: The use of a 3-amino-6-halopyridazine (e.g., 3-amino-6-chloropyridazine) as the starting material has been shown to lead to good yields of the desired imidazo[1,2-b]pyridazine.[1] The electron-withdrawing nature of the halogen atom likely modulates the electronic properties of the pyridazine ring, favoring the desired cyclization pathway.
-
Protect the Exocyclic Amino Group: While less commonly cited for this specific reaction, a general strategy to control regioselectivity in the alkylation of aminopyridines is to protect the exocyclic amino group.[2] By protecting the -NH2 group, for example with a tert-butoxycarbonyl (Boc) group, the nucleophilicity of the exocyclic nitrogen is reduced, which could potentially favor the initial alkylation at the desired ring nitrogen, leading to cyclization. Subsequent deprotection would yield the imidazo[1,2-b]pyridazine.
-
Optimize Reaction Conditions:
-
Base: The choice of base can influence the regioselectivity of the alkylation. For the standard synthesis using a 3-amino-6-halopyridazine, a mild base like sodium bicarbonate is often sufficient.[1] Stronger bases might deprotonate the exocyclic amine, increasing its nucleophilicity and potentially leading to other side reactions.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with different solvents may alter the selectivity.
-
Temperature: Running the reaction at a moderate temperature (e.g., reflux in ethanol) is typical. Drastic changes in temperature could favor one reaction pathway over another.
-
Frequently Asked Questions (FAQs)
Q1: Why is the N2 nitrogen of 3-aminopyridazine more nucleophilic than the exocyclic amino nitrogen?
A1: The higher nucleophilicity of the ring nitrogen (N2) in 3-aminopyridazine is due to electronic effects within the heterocyclic ring. This nitrogen is not directly involved in the resonance delocalization with the amino group to the same extent as the other ring nitrogen, making its lone pair more available for nucleophilic attack. This leads to preferential alkylation at this site by electrophiles like α-haloketones, which can prevent the desired cyclization.[1]
Q2: I am observing the formation of di- or tri-alkylated byproducts. How can I achieve selective mono-alkylation?
A2: Over-alkylation can be a challenge if the mono-alkylated product is more nucleophilic than the starting amine. To achieve selective mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents).
-
Reductive Amination: Instead of direct alkylation, a two-step reductive amination approach can offer better control. This involves reacting the aminopyridazine with an aldehyde or ketone to form an imine, followed by reduction.
Q3: What is a general experimental protocol for the synthesis of a 6-halo-imidazo[1,2-b]pyridazine?
A3: A general procedure involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Materials:
-
3-amino-6-chloropyridazine
-
α-bromoacetophenone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in ethanol, add sodium bicarbonate (a slight excess).
-
Add a solution of α-bromoacetophenone (1 equivalent) in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Q4: Are there any protecting group strategies specifically for 3-aminopyridazine to control alkylation?
Experimental Protocol: Boc Protection of 3-Aminopyridine (for adaptation)
-
Materials:
-
3-aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3-aminopyridine (1 eq) in dichloromethane.
-
Add EDCI (3 eq), HOBT (0.1 eq), TEA (3 eq), and (Boc)2O (2 eq).
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the Boc-protected product.[3]
-
Data Presentation
| Starting Pyridazine | Alkylating Agent | General Outcome | Key Considerations | Reference |
| 3-Aminopyridazine | α-Haloketone | Low yield of desired product, major N2-alkylated byproduct | The N2 ring nitrogen is the most nucleophilic site, hindering cyclization. | [1] |
| 3-Amino-6-halopyridazine | α-Haloketone | Good yield of the desired 6-halo-imidazo[1,2-b]pyridazine | The halogen substituent facilitates the desired reaction pathway. | [1] |
Visualizations
Signaling Pathways and Logical Relationships
Reaction Pathway: Desired Cyclization vs. Unwanted N-Alkylation
Caption: Competing reaction pathways in the synthesis of imidazo[1,2-b]pyridazines.
References
Strategies to increase the yield of 6-Chloroimidazo[1,2-b]pyridazin-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine. Our aim is to help you increase the yield and purity of your product through optimized protocols and a deeper understanding of the reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing the this compound scaffold are:
-
Classical Two-Step Synthesis: This involves the condensation of a 3-amino-6-chloropyridazine with an α-halocarbonyl compound to form the imidazo[1,2-b]pyridazine ring, followed by the introduction of the amino group at the 3-position.
-
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This is a one-pot reaction that combines 3-amino-6-chloropyridazine, an aldehyde, and an isocyanide to directly form the 3-aminoimidazo[1,2-b]pyridazine core. This method is often favored for its efficiency and high yields.[1]
Q2: Which synthetic route generally provides a higher yield for this compound?
A2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is reported to provide good to excellent yields, often ranging from 66% to 93% for related 3-aminoimidazo[1,2-b]pyridazines.[1] The classical condensation method can be effective but is often associated with lower yields due to potential side reactions and regioselectivity issues.
Q3: What are the most critical parameters to control to maximize the yield?
A3: Key parameters for yield optimization include:
-
For the GBB reaction: The choice of catalyst (Brønsted or Lewis acids), solvent, and reaction temperature. The purity of the starting materials, particularly the isocyanide, is also crucial.
-
For the classical synthesis: Careful control of the reaction temperature and the choice of base are critical to manage regioselectivity and prevent side reactions. The purity of the starting 3-amino-6-chloropyridazine is also important.
Q4: Are there any known stable intermediates that can be isolated and characterized?
A4: In the GBB reaction, the initial imine formed between the aminopyridazine and the aldehyde is a key intermediate, which then undergoes cyclization with the isocyanide. In the classical synthesis, the product of the initial N-alkylation of the pyridazine ring before cyclization can sometimes be isolated, especially if the cyclization is slow.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides strategies for resolution.
Issue 1: Low or No Product Yield in Classical Condensation
| Potential Cause | Troubleshooting Strategy |
| Incorrect Regioselectivity: Alkylation occurs at the N1 instead of the N2 position of the pyridazine ring, preventing cyclization.[2] | - Use a bulky base to sterically hinder attack at the N1 position. - Modify the reaction solvent to influence the tautomeric equilibrium of the aminopyridazine. - Protect the exocyclic amino group if it interferes with the desired reaction. |
| Decomposition of Reactants or Product: The reaction temperature may be too high, or the reactants may be sensitive to the reaction conditions. | - Lower the reaction temperature and increase the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Use a milder base. |
| Poor Quality of Starting Materials: Impurities in the 3-amino-6-chloropyridazine or the α-halocarbonyl can lead to side reactions. | - Purify the starting materials before use (e.g., by recrystallization or column chromatography). - Verify the purity of the starting materials by analytical techniques such as NMR or LC-MS. |
Issue 2: Low Yield in the Groebke-Blackburn-Bienaymé (GBB) Reaction
| Potential Cause | Troubleshooting Strategy |
| Inefficient Imine Formation: The initial condensation between 3-amino-6-chloropyridazine and the aldehyde is slow or incomplete. | - Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) to promote imine formation. - Use a dehydrating agent, such as molecular sieves or trimethyl orthoformate, to remove water and shift the equilibrium towards the imine.[3] |
| Isocyanide Decomposition: Isocyanides can be unstable, especially under acidic conditions or at elevated temperatures. | - Use freshly distilled or purified isocyanide. - Add the isocyanide slowly to the reaction mixture. - Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. |
| Side Reactions: The aldehyde may undergo self-condensation, or the isocyanide may polymerize. | - Optimize the stoichiometry of the reactants. - Consider a one-pot, two-step procedure where the imine is pre-formed before the addition of the isocyanide.[3] |
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Aminopyridazine Derivatives
| Parameter | Route 1: Groebke-Blackburn-Bienaymé | Route 2: Classical Condensation |
| Starting Materials | 3-Amino-6-chloropyridazine, Aldehyde, Isocyanide | 3-Amino-6-chloropyridazine, α-Haloketone |
| Reaction Type | One-pot, three-component reaction | Two-step condensation/cyclization |
| Key Reagents | Acid catalyst (optional) | Base |
| Reaction Conditions | Typically room temperature to mild heating | Often requires heating |
| Reported Yield | Good to excellent (up to 93%)[1] | Variable, often moderate |
| Advantages | High atom economy, operational simplicity, rapid access to complex molecules. | Utilizes readily available starting materials. |
| Disadvantages | Isocyanides can be toxic and require careful handling. | Potential for regioselectivity issues and side reactions.[2] |
Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Synthesis of this compound Derivatives
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
3-Amino-6-chloropyridazine
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 8 mol%)
-
Solvent (e.g., a 3:1 mixture of Dichloromethane/Methanol)
Procedure:
-
To a microwave vial, add 3-amino-6-chloropyridazine (0.5 mmol), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).
-
Add the solvent mixture (4 mL) and the Lewis acid catalyst (0.04 mmol, 0.08 equiv).
-
Seal the vial and heat the reaction mixture under microwave irradiation at 100 °C for 1 hour.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-b]pyridazine derivative.
Mandatory Visualizations
Caption: Workflow for the GBB synthesis.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Palladium-Catalyzed Amination of 3-Bromo-6-Chloroimidazo[1,2-b]pyridazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine?
The primary challenges include achieving regioselective amination, optimizing reaction conditions to maximize yield and minimize side products, and dealing with catalyst deactivation. The substrate has two potential sites for reaction: the C-6 chloro group and the C-3 bromo group. Understanding the relative reactivity of these two sites under different catalytic conditions is crucial for a successful synthesis.
Q2: Which position is more reactive for amination, the C-3 bromine or the C-6 chlorine?
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl.[1][2] Therefore, the C-3 bromo position is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the C-6 chloro position. However, the imidazo[1,2-b]pyridazine core is electron-deficient, which can also make the C-6 position susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly with strong nucleophiles and under heated conditions.[3]
Q3: What are the common side reactions observed in the Buchwald-Hartwig amination of this substrate?
Common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine or chlorine atom with a hydrogen atom. This can be minimized by optimizing the base, lowering the reaction temperature, and screening different ligands.
-
Dimerization/Oligomerization: Self-coupling of the starting material or product.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can potentially coordinate to the palladium center and inhibit catalysis.[4]
-
β-Hydride Elimination: This can occur if the amine coupling partner has a β-hydrogen, leading to the formation of an imine and the hydrodehalogenated arene.[5]
Q4: Can I perform the amination without a palladium catalyst?
Yes, for amination at the C-6 position, a fluoride-promoted SNAr reaction can be highly effective. This method avoids the cost and potential toxicity of a palladium catalyst and can provide excellent yields with a variety of primary and secondary amines.[3][6]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere (e.g., argon or nitrogen). Consider using a pre-catalyst, such as a G3 or G4 palladacycle, for more reliable generation of the active catalytic species.[1][7] |
| Inappropriate Ligand | The choice of ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[7][8] Screen a panel of ligands to identify the optimal one for your specific amine. |
| Incorrect Base | The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, though this might require higher temperatures.[9] The choice of base and solvent are often interdependent. |
| Suboptimal Solvent | Aprotic, non-polar solvents like toluene and dioxane are common choices.[4][10] Ensure the solvent is anhydrous and degassed. Poor solubility of reagents can hinder the reaction; if this is an issue, consider screening other solvents like THF or DMF.[1][11] |
| Insufficient Reaction Temperature | If the reaction is sluggish, cautiously increase the temperature in 10-20 °C increments. Monitor for the formation of side products at higher temperatures.[7] |
| Reagent Purity | Ensure the 3-bromo-6-chloroimidazo[1,2-b]pyridazine, amine, and all other reagents are of high purity. Impurities can poison the catalyst.[7] |
Issue 2: Formation of Significant Side Products
| Side Product | How to Minimize |
| Hydrodehalogenation Product | This is a common side reaction.[5] Try using a weaker or less sterically hindered base. Lowering the reaction temperature can also help. Screening different ligands is crucial as some are more prone to promoting this side reaction. |
| Product of Reaction at the Wrong Position (e.g., C-3 instead of C-6) | To favor amination at the C-6 position via a palladium-catalyzed route, you may need to use a ligand system that is more reactive towards aryl chlorides. Alternatively, consider the SNAr approach which is selective for the C-6 position.[3] For selective reaction at the C-3 position, a Suzuki or other cross-coupling can be performed first, followed by amination at the C-6 position.[12] |
| Diarylation of Primary Amine | If you are using a primary amine, you may observe the formation of a diarylated product. This can sometimes be controlled by adjusting the stoichiometry of the reagents or by using a bulkier ligand. |
Data Presentation
Table 1: Optimization of Fluoride-Promoted SNAr Amination at the C-6 Position[3]
This table summarizes the optimization of the reaction between 3-bromo-6-chloroimidazo[1,2-b]pyridazine and butylamine.
| Entry | Base (equiv.) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | KF (5.0) | - | DMSO | 120 | 24 | 64 |
| 2 | KF (10.0) | - | DMSO | 100 | 24 | 76 |
| 3 | KF (1.0) | - | DMSO | 100 | 24 | 46 |
| 4 | CsF (1.0) | - | DMSO | 100 | 24 | 52 |
| 5 | CsF (1.0) | BnNEt₃Cl (10) | DMSO | 100 | 24 | 94 |
| 6 | - | - | DMSO | 100 | 24 | 44 |
Reaction conditions: 3-bromo-6-chloroimidazo[1,2-b]pyridazine, butylamine (2.0 equiv.), base, additive in DMSO.
Table 2: Scope of SNAr Amination at the C-6 Position with Various Amines[3]
| Amine | Product Yield (%) |
| n-Butylamine | 94 |
| Cyclohexylamine | 92 |
| Benzylamine | 98 |
| 2-(Thiophen-2-yl)ethan-1-amine | 93 |
| Pyrrolidine | 95 |
| Morpholine | 91 |
| Piperidine | 79 |
Optimized conditions: Amine (2.0 equiv.), CsF (1.0 equiv.), BnNEt₃Cl (10 mol %) in DMSO at 100 °C for 24 hours.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This is a general starting protocol that should be optimized for each specific amine.
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst, 1.2-2.4 mol% relative to Pd), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 2: Optimized Procedure for Fluoride-Promoted SNAr Amination at the C-6 Position[3]
-
To a vial, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), the desired amine (2.0 equiv.), cesium fluoride (CsF, 1.0 equiv.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%).
-
Add dimethyl sulfoxide (DMSO) to achieve a suitable concentration.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yield in amination reactions.
References
- 1. reddit.com [reddit.com]
- 2. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development of imidazo[1,2-b]pyridazine-based inhibitors with improved metabolic stability.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine-based inhibitor shows poor metabolic stability in liver microsomes. What are the common metabolic liabilities of this scaffold?
A1: The imidazo[1,2-b]pyridazine core itself can be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][2][3] Common metabolic liabilities often arise from certain substituents on the core. For instance, anilino groups at the 6-position have been associated with extremely poor metabolic stability.[4] Other susceptible sites include unsubstituted positions on the imidazo[1,2-b]pyridazine ring system and attached aryl or alkyl groups, which can undergo hydroxylation, N-dealkylation, or other oxidative transformations.
Q2: What initial strategies can I employ to improve the metabolic stability of my lead compound?
A2: Several strategies can be effective:
-
Bioisosteric Replacements: Replace metabolically labile groups with more stable ones. For example, substituting a metabolically susceptible anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety has been shown to dramatically improve metabolic stability.[4][5]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups can decrease the electron density of the aromatic system, making it less prone to oxidative metabolism.
-
Blocking Metabolic Sites: Introducing bulky groups or atoms like fluorine or deuterium at suspected metabolic hotspots can sterically hinder enzyme access or form stronger bonds that are more resistant to cleavage.[6][7][8][9]
-
Modulating Physicochemical Properties: Reducing lipophilicity (cLogP) can sometimes improve metabolic stability.[4] Introducing polar groups, such as morpholine, can also enhance metabolic stability and improve other drug-like properties.[10]
Q3: How does the introduction of a morpholine or piperazine moiety affect metabolic stability?
A3: Incorporating morpholine or piperazine at positions like C6 of the imidazo[1,2-b]pyridazine core can enhance metabolic stability.[10] These groups can increase the polarity of the molecule, which may reduce its affinity for metabolic enzymes. Additionally, they can introduce favorable interactions with the target protein, potentially leading to a better overall pharmacological profile.[10]
Q4: Are there specific substitutions that have proven successful in enhancing metabolic stability?
A4: Yes, several substitutions have been reported to be effective:
-
Replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety.[4]
-
Introducing sulfonyl or sulfonamide groups, which are generally more resistant to enzymatic degradation compared to amides.[10]
-
"Magic methylation" on a morpholine ring has been shown to increase the inhibitory activity of certain kinases.[10]
Troubleshooting Guides
Problem 1: High variance in microsomal stability assay results.
-
Possible Cause 1: Inconsistent Microsome Quality. The source and batch of liver microsomes can introduce variability.[11]
-
Troubleshooting Step: Procure microsomes from a single, reputable vendor and qualify each new batch with a set of standard compounds with known metabolic stability.
-
-
Possible Cause 2: Improper Compound Solubility. Poor solubility of the test compound in the incubation buffer can lead to inaccurate results.
-
Troubleshooting Step: Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. Visually inspect for any precipitation. If solubility is an issue, consider using a lower compound concentration.
-
-
Possible Cause 3: Inaccurate Pipetting. Automated liquid handlers, if not properly calibrated, can introduce errors.[12]
-
Troubleshooting Step: Regularly calibrate and perform quality control checks on all liquid handling robotics. For manual pipetting, use calibrated pipettes and pre-wet the tips.
-
Problem 2: My compound is stable in human liver microsomes but shows rapid clearance in vivo.
-
Possible Cause 1: Non-CYP Mediated Metabolism. Liver microsomes primarily assess Phase I (CYP-mediated) metabolism.[1] Your compound might be cleared by other pathways, such as Phase II conjugation (e.g., glucuronidation) or by enzymes not present in microsomes (e.g., aldehyde oxidase).[13]
-
Possible Cause 2: High Plasma Protein Binding. Extensive binding to plasma proteins can reduce the unbound fraction of the drug available for metabolism in vitro, leading to an underestimation of in vivo clearance.
-
Troubleshooting Step: Determine the plasma protein binding of your compound and incorporate this value into in vitro-in vivo extrapolation (IVIVE) models.
-
-
Possible Cause 3: Active Transport. The compound may be a substrate for uptake or efflux transporters in the liver or other organs, leading to rapid clearance that is not captured in microsomal assays.
-
Troubleshooting Step: Perform experiments with transporter-expressing cell lines to identify potential interactions.
-
Data Presentation
Table 1: Metabolic Stability of 6-Substituted Imidazo[1,2-b]pyridazine Analogs in Liver Microsomes
| Compound | R Group at C6 | Human Liver Microsome (% remaining after 10 min) | Rat Liver Microsome (% remaining after 10 min) | Mouse Liver Microsome (% remaining after 10 min) |
| 4 | Anilino | 11% | 14% | 1% |
| 5 | 2-oxo-1,2-dihydropyridin-3-ylamino | Dramatically improved vs. 4 | Dramatically improved vs. 4 | Dramatically improved vs. 4 |
| 6c | 2-oxo-1-(para-cyanophenyl)-1,2-dihydropyridin-3-ylamino | 92% | 77% | 71% |
Data adapted from a study on Tyk2 JH2 inhibitors.[4]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines the general procedure for determining the metabolic stability of a test compound using liver microsomes.[1][11][13][14]
1. Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse) from a commercial vendor
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile or methanol for reaction termination
-
Internal standard solution for LC-MS/MS analysis
2. Experimental Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes (final protein concentration of 0.5 mg/mL) to the phosphate buffer.[1][14]
-
Add the test compound working solution to the wells containing microsomes and buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For control wells (-NADPH), add an equal volume of phosphate buffer.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.[14]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
3. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Caption: Workflow for a typical in vitro microsomal stability assay.
Caption: Troubleshooting logic for in vitro-in vivo correlation discrepancies.
Caption: Simplified JAK-STAT signaling pathway inhibited by a Tyk2 inhibitor.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-b]pyridazine Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of imidazo[1,2-b]pyridazine drug candidates.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Poor Aqueous Solubility
Question: My imidazo[1,2-b]pyridazine candidate shows very low solubility in aqueous media. What are my options to improve this?
Answer: Poor aqueous solubility is a common challenge for this chemical class. Here are several strategies you can employ, ranging from chemical modification to formulation approaches:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly enhance its aqueous solubility.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1] Techniques like micronization (e.g., jet milling, ball milling) and nanonization (e.g., high-pressure homogenization) can be effective.[1]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution rate.
-
Co-crystals: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and improve solubility.
-
Prodrug Approach: A bioreversible derivative (prodrug) can be synthesized to have improved solubility, which then converts to the active parent drug in vivo.
-
Use of Solubilizing Excipients:
-
Surfactants and Co-solvents: These can be incorporated into liquid formulations to increase the drug's solubility.
-
Cyclodextrins: These can form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cavity.
-
II. Low Intestinal Permeability
Question: My compound has good solubility, but it still shows low permeability in Caco-2 assays. How can I address this?
Answer: Low intestinal permeability suggests that the compound is not efficiently transported across the intestinal epithelium. Here are some approaches to consider:
-
Structural Modification (SAR Exploration):
-
Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can limit membrane permeability. For instance, in a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, replacing a moiety with five H-bond donors with one that could form intramolecular hydrogen bonds significantly improved Caco-2 permeability.
-
Optimize Lipophilicity (cLogP): There is often an optimal range of lipophilicity for passive diffusion. Both very low and very high cLogP values can be detrimental to permeability. A reduction in cLogP has been shown to improve metabolic stability, which can indirectly impact bioavailability.
-
Introduction of Specific Moieties: In one study, the introduction of a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring of an imidazo[1,2-b]pyridazine analog was found to enhance Caco-2 permeability due to its ability to form intramolecular hydrogen bonds.
-
-
Formulation with Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form and facilitate its absorption through various mechanisms, including bypassing the dissolution step and utilizing lymphatic transport pathways.[2]
III. High First-Pass Metabolism
Question: My imidazo[1,2-b]pyridazine candidate is well-absorbed but has low oral bioavailability. I suspect high first-pass metabolism. How can I confirm and address this?
Answer: High first-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug reaching systemic circulation.
-
Confirmation:
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, human) can provide an indication of its metabolic clearance. For example, some 6-anilino imidazopyridazine analogs showed extremely poor metabolic stability in liver microsomes, which was a key issue to be addressed in further drug development.
-
In Vivo Pharmacokinetic Studies: Comparing the Area Under the Curve (AUC) after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability (F%). A low F% despite good absorption points towards first-pass metabolism.
-
-
Addressing the Issue:
-
Structural Modification: Modifying metabolically labile sites on the molecule can improve its stability. For example, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety in a series of imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors dramatically improved metabolic stability.
-
Formulation Strategies:
-
Lipid-Based Formulations: These can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.
-
Enzyme Inhibitors: Co-administration with an inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, though this can lead to drug-drug interactions.
-
-
Quantitative Data Summary
The following tables summarize key physicochemical and pharmacokinetic data for a selection of imidazo[1,2-b]pyridazine derivatives from the literature.
Table 1: Physicochemical and In Vitro Permeability Data for Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Permeability (nm/s) |
| 6c | <1 at pH 6.5; 2 at pH 1.0 | - |
| 6d | - | Low |
| 6e | - | 142 |
| 6k | - | Low to moderate |
| 6l | - | Low to moderate |
| 6m | - | 142 |
Data extracted from a study on Tyk2 JH2 inhibitors.
Table 2: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitor (Compound 6) in Different Species
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | AUCinf (µM*h) | F (%) |
| Mouse | 2 | IV | 16 | 1.1 | 1.1 | 1.9 | - |
| 10 | PO | - | - | - | 5.5 | 58 | |
| Rat | 2 | IV | 7.8 | 0.6 | 1.1 | 4.2 | - |
| 10 | PO | - | - | - | 24 | 114 | |
| Cynomolgus Monkey | 2 | IV | 17 | 1.3 | 1.2 | 1.9 | - |
| 10 | PO | - | - | - | 5.1 | 54 | |
| Dog | 2 | IV | 25 | 1.6 | 1.1 | 1.3 | - |
| 10 | PO | - | - | - | 2.5 | 38 |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; AUCinf: Area under the curve extrapolated to infinity; F: Bioavailability. Vehicle for oral administration was 5:5:90 TPGS/EtOH/PEG300.
Table 3: Pharmacokinetic Parameters of an Imidazo[1,2-b]pyridazine-based Mps1 Kinase Inhibitor (Compound 27f) in Rats
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) |
| 27f | 10 | PO | 1270 | 2 | 7030 | 47 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Bioavailability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare aqueous buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess amount of the imidazo[1,2-b]pyridazine compound to a vial containing a known volume of the buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing:
-
After equilibration, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Reporting: Express the solubility in µg/mL or µM.
Protocol for Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin, and streptomycin).
-
Seed the cells onto semi-permeable filter supports in transwell plates and allow them to differentiate for approximately 21 days to form a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a pre-defined threshold (e.g., ≥ 200 Ω·cm²).
-
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 2 hours), collect samples from the receiver compartment. Also, collect a sample from the donor compartment at the end of the experiment.
-
-
Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug transport into the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the compound may be a substrate for active efflux transporters like P-glycoprotein.
-
Protocol for In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer the drug solution (e.g., in a vehicle like saline or a solubilizing formulation) via the tail vein at a specific dose (e.g., 2 mg/kg).
-
Oral (PO) Group: Administer the drug suspension or solution via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the jugular vein or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vdss.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors. These inhibitors allosterically target the pseudokinase (JH2) domain of Tyk2, preventing the activation of its catalytic (JH1) domain. This, in turn, blocks the downstream signaling of key pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[3][4][5]
Caption: Tyk2 signaling pathway and the mechanism of inhibition.
Experimental Workflow
This diagram outlines a typical experimental workflow for assessing and improving the oral bioavailability of an imidazo[1,2-b]pyridazine drug candidate.
Caption: Workflow for oral bioavailability assessment.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
Technical Support Center: Column Chromatography Purification of 6-Chloroimidazo[1,2-b]pyridazin-3-amine
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of 6-Chloroimidazo[1,2-b]pyridazin-3-amine.
Experimental Protocol: Column Chromatography Purification
This protocol is a recommended starting point for the purification of this compound and may require optimization based on the specific reaction mixture and impurity profile.
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 (particle size 0.040-0.063 mm / 230-400 mesh).
-
Mobile Phase Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane, Methanol (MeOH). All solvents should be HPLC grade.
-
Sample: Crude this compound.
-
Apparatus: Glass chromatography column, fraction collector, TLC plates (silica gel 60 F254), UV lamp (254 nm), rotary evaporator.
2. Preparation:
-
TLC Analysis: Before performing column chromatography, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). Test various solvent systems to achieve good separation between the desired product and impurities. A good starting point is a mixture of Dichloromethane and Ethyl Acetate.
-
Slurry Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column.[1]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the column.
-
3. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Collect fractions of a consistent volume.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
A gradient elution may be necessary for optimal separation. This involves gradually increasing the polarity of the mobile phase.
4. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).
Data Presentation: Recommended Solvent Systems
The selection of the mobile phase is critical for successful purification. Based on the purification of structurally similar compounds, the following solvent systems are recommended as starting points.
| Stationary Phase | Mobile Phase System | Ratio (v/v) | Compound Class Reference |
| Silica Gel | Dichloromethane / Ethyl Acetate | 9:1 | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[2] |
| Silica Gel | Ethyl Acetate / Hexane | 1:1 | 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile[3] |
| Silica Gel | Hexane / Ethyl Acetate | Gradient | General for 6-propylpyridazin-3-amine[4] |
| Silica Gel | Dichloromethane / Methanol with 1-10% NH4OH in Methanol | Gradient | For very polar compounds[5] |
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and related heterocyclic compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column | - Mobile phase is not polar enough.- Compound may have decomposed on the silica gel.[5]- Strong interaction of the amine group with acidic silica. | - Gradually increase the polarity of the mobile phase (e.g., by adding methanol).- Consider using a solvent system containing a small amount of ammonia to reduce tailing and improve elution.[5]- Test the stability of your compound on a small amount of silica before running a large-scale column.[5]- Use deactivated silica gel or an alternative stationary phase like alumina.[5] |
| Poor separation of product and impurities | - Inappropriate mobile phase.- Column was overloaded.- Column was not packed properly. | - Optimize the mobile phase using TLC to achieve a larger difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform bed. |
| Product elutes with the solvent front | - Mobile phase is too polar. | - Start with a less polar mobile phase system. |
| Peak Tailing (streaking of the compound) | - Strong interaction between the basic amine group and acidic silica gel.- The compound is not sufficiently soluble in the mobile phase. | - Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase.- Try a different solvent system in which the compound is more soluble.[5] |
| Multiple fractions contain the product | - The elution band is too broad. | - Once the product starts to elute, you can try increasing the polarity of the mobile phase to speed up the elution of the remaining product.[5] |
| Cracked or channeled silica bed | - The column ran dry.- The silica was not packed uniformly. | - Always keep the solvent level above the top of the silica bed.- Ensure the silica is packed as a uniform slurry without any air bubbles. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel 60 (230-400 mesh) is the most commonly used and recommended stationary phase for the purification of imidazo[1,2-b]pyridazine derivatives.[2] For compounds that show instability on silica, deactivated silica or alumina can be considered.[5]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of the desired compound being around 0.2-0.4. A good starting point is a mixture of dichloromethane and ethyl acetate or ethyl acetate and hexane.
Q3: My compound is a solid. How should I load it onto the column?
A3: You can use either wet loading or dry loading. For wet loading, dissolve your compound in the minimum amount of the initial mobile phase.[1] If your compound is not very soluble in the mobile phase, dry loading is recommended. To do this, dissolve your compound in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder, which you can then add to the top of your column.[1]
Q4: What should I do if my compound is unstable on silica gel?
A4: You can test for stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred.[5] If it is unstable, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina.[5]
Q5: How can I visualize this compound on a TLC plate?
A5: Due to the aromatic nature of the imidazo[1,2-b]pyridazine core, the compound should be visible under a UV lamp at 254 nm.
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide: 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives vs. Ponatinib in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the well-established multi-kinase inhibitor, ponatinib, and other derivatives of the 6-Chloroimidazo[1,2-b]pyridazine scaffold. Ponatinib itself is a derivative of this chemical family, but ongoing research has explored other variations for different therapeutic targets. This comparison is supported by experimental data on their kinase inhibition profiles, cellular activities, and the methodologies used to obtain these results.
Introduction to Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3]
Ponatinib , a prominent drug featuring this scaffold, is a third-generation tyrosine kinase inhibitor (TKI) approved for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL).[4][5] It was specifically designed to overcome resistance to earlier-generation TKIs, most notably the T315I "gatekeeper" mutation in the BCR-ABL kinase.[6][7]
Beyond ponatinib, the 6-Chloroimidazo[1,2-b]pyridazine core has been utilized to develop a range of other derivatives.[8][9] These compounds are often engineered for greater selectivity against other kinase targets, such as FLT3 for acute myeloid leukemia (AML) or Tyk2 for inflammatory diseases, highlighting the versatility of this chemical backbone.[10][11]
Comparative Analysis: Ponatinib vs. Other Derivatives
The primary distinction lies in their target profile. Ponatinib is a potent pan-kinase inhibitor , targeting a broad spectrum of kinases.[12] In contrast, other derivatives are often developed as selective inhibitors to achieve a more targeted therapeutic effect with a potentially different safety profile.
Data Presentation: Kinase Inhibition Profiles
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate greater potency.
Table 1: Ponatinib - IC50 Values Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Notes |
| ABL (Native) | 0.37 | Primary target in CML.[12][13][14] |
| ABL (T315I Mutant) | 2.0 | Overcomes key resistance mutation.[12][13][14] |
| FGFR1 | 2.2 | Fibroblast Growth Factor Receptor.[13][14] |
| VEGFR2 | 1.5 | Vascular Endothelial Growth Factor Receptor.[13][14] |
| PDGFRα | 1.1 | Platelet-Derived Growth Factor Receptor.[13][14] |
| SRC | 5.4 | Proto-oncogene tyrosine-protein kinase.[13][14] |
| FLT3 | 13 | FMS-like Tyrosine Kinase 3.[13][14] |
| KIT | 13 | Stem cell factor receptor.[13][14] |
| RET | 25.8 | Proto-oncogene tyrosine-protein kinase.[14] |
Data compiled from multiple preclinical studies.[12][13][14][15]
Table 2: Selected 6-Chloroimidazo[1,2-b]pyridazine Derivatives - IC50 Values
| Derivative Class | Kinase Target | Representative IC50 (nM) | Therapeutic Indication (Investigational) |
| FLT3 Inhibitors | FLT3-ITD | Sub-micromolar to low nanomolar | Acute Myeloid Leukemia (AML).[10] |
| Tyk2 JH2 Inhibitors | Tyk2 JH2 (pseudokinase) | Low nanomolar (binding affinity) | Autoimmune/Inflammatory Diseases.[11] |
| Haspin Inhibitors | Haspin | Low nanomolar | Oncology.[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the comparison of these kinase inhibitors.
Caption: BCR-ABL Signaling Pathway and Ponatinib Inhibition.
Caption: Preclinical Drug Discovery Workflow for Kinase Inhibitors.
Caption: Logical Relationship of Ponatinib and Selective Derivatives.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced from a kinase reaction, which is proportional to the kinase's activity.
-
Objective: To determine the IC50 value of a test compound against a specific kinase.
-
Materials:
-
Recombinant kinase enzyme of interest.
-
Specific kinase substrate peptide.
-
ATP (Adenosine Triphosphate).
-
Test compounds (e.g., 6-Chloroimidazo[1,2-b]pyridazin-3-amine derivative or ponatinib) serially diluted in DMSO.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well assay plates.
-
-
Protocol:
-
Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[16]
-
Cellular Proliferation Assay (MTS/MTT-Based)
This colorimetric assay assesses cell viability and is used to determine the effect of a compound on the proliferation of cancer cell lines.[2]
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50 or cellular IC50).
-
Materials:
-
Cancer cell line of interest (e.g., K562 for CML, MV4-11 for AML with FLT3-ITD).
-
Complete cell culture medium (e.g., RPMI with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTS or MTT reagent.
-
96-well clear tissue culture plates.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the serially diluted test compounds. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours. During this time, viable cells with active metabolism convert the MTS/MTT reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50/IC50 value.[13][17]
-
In Vivo Efficacy Study (Mouse Xenograft Model)
This protocol evaluates the anti-tumor activity of a compound in a living animal model.[18]
-
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor cells for implantation (e.g., Ba/F3 cells expressing BCR-ABL T315I).[13]
-
Test compound formulated in a suitable vehicle for oral gavage or other administration route.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice into treatment groups (e.g., vehicle control, ponatinib, test derivative) once tumors reach the target size.
-
Dosing: Administer the test compound and vehicle control to their respective groups according to the planned schedule (e.g., once daily by oral gavage).[13]
-
Monitoring: Monitor the body weight of the mice (as a measure of toxicity) and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: Plot the mean tumor volume over time for each group. The efficacy is often expressed as Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot to check for target kinase inhibition).[19][20]
-
Conclusion
The comparison between ponatinib and other this compound derivatives illustrates a classic theme in drug development: the evolution from broad-spectrum inhibitors to more selective agents.
-
Ponatinib is a highly potent, clinically validated pan-kinase inhibitor, indispensable for treating CML and Ph+ALL patients with resistance mutations like T315I. Its broad activity is both a source of its efficacy and a contributor to its side-effect profile, which includes risks of arterial occlusive events and hepatotoxicity.[21]
-
Other 6-Chloroimidazo[1,2-b]pyridazine derivatives represent the ongoing effort to leverage a proven chemical scaffold to create new therapies. By modifying the core structure, researchers are developing compounds with high selectivity for other important cancer targets (like FLT3) or targets in different disease areas entirely (like Tyk2). These investigational drugs aim to provide efficacy against specific molecular drivers of disease while potentially offering a more favorable safety profile by avoiding off-target kinase inhibition.
For drug development professionals, the choice between pursuing a pan-inhibitor versus a selective inhibitor strategy depends on the specific therapeutic context, the nature of the target, and the unmet medical need. Both approaches, built upon versatile scaffolds like imidazo[1,2-b]pyridazine, continue to be valuable in expanding the arsenal of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 4. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 7. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemscene.com [chemscene.com]
- 10. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia | MDPI [mdpi.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ICLUSIG® (ponatinib) Mechanism of Action [iclusig.com]
A Comparative Guide to 6-Chloroimidazo[1,2-b]pyridazin-3-amine Analogs and Other PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 6-Chloroimidazo[1,2-b]pyridazin-3-amine analogs and other prominent PIM kinase inhibitors. The information is supported by experimental data from various preclinical studies, with a focus on biochemical potency, cellular activity, and the underlying signaling pathways.
Introduction to PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are key regulators of cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, their activity is primarily regulated at the transcriptional and translational levels. Overexpression of PIM kinases is frequently observed in a variety of hematological malignancies and solid tumors, making them attractive therapeutic targets in oncology.[3][4]
Overview of PIM Kinase Inhibitors
Several classes of small molecule inhibitors have been developed to target the ATP-binding pocket of PIM kinases. This guide focuses on the imidazo[1,2-b]pyridazine scaffold, represented by compounds such as K00135, and compares its performance with other well-characterized PIM kinase inhibitors that have entered clinical development, including SGI-1776, AZD1208, PIM447 (LGH447), and GDC-0339.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM kinases phosphorylate a wide range of downstream substrates, thereby modulating critical cellular processes. Key substrates include the pro-apoptotic protein BAD (leading to its inactivation), the cell cycle inhibitor p27, and the transcription factor c-Myc.
Biochemical Potency: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a kinase inhibitor. The following tables summarize the reported biochemical IC50 values for imidazo[1,2-b]pyridazine analogs and other prominent PIM kinase inhibitors against the three PIM isoforms.
Disclaimer: The data presented below are compiled from various studies. Direct comparison of IC50 values across different publications can be challenging due to variations in experimental conditions, such as ATP concentration and the specific kinase assay format used.
Table 1: Biochemical IC50 Values of Imidazo[1,2-b]pyridazine Analogs against PIM Kinases
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) |
| K00135 | - | - | - |
| Analog 22m | 0.024 | 0.095 | Not Reported |
Data for K00135 was not explicitly found as a distinct this compound analog with reported IC50 values in the searched literature. Analog 22m is a potent imidazopyridazine-based Pim inhibitor.[5]
Table 2: Biochemical IC50/Ki Values of Other PIM Kinase Inhibitors
| Inhibitor | PIM1 (nM) | PIM2 (nM) | PIM3 (nM) | Notes |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | Also inhibits FLT3 (IC50 = 44 nM) |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | Pan-PIM inhibitor |
| PIM447 (LGH447) | 6 (Ki) | 18 (Ki) | 9 (Ki) | Pan-PIM inhibitor |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | Pan-PIM inhibitor |
[5][6][6][6][7][8][9][10][11][12]
Cellular Activity of PIM Kinase Inhibitors
The cellular activity of an inhibitor is a crucial indicator of its potential therapeutic efficacy, reflecting its ability to penetrate cell membranes and inhibit the target kinase in a complex biological environment.
Table 3: Cellular Activity of PIM Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Cellular Potency (GI50/IC50) |
| K00135 | MV4-11 (AML) | Viability | IC50 ≈ 1 µM |
| AZD1208 | Calu-6 (NSCLC) | Viability (CellTiter-Glo) | IC50 = 33 µM |
| AZD1208 | H1975 (NSCLC) | Viability (CellTiter-Glo) | IC50 = 30.5 µM |
| GDC-0339 | MM.1S (Multiple Myeloma) | Viability | IC50 = 0.1 µM |
| SGI-1776 | U266 (Multiple Myeloma) | Viability | IC50 ≈ 3 µM (at 72h) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of PIM kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Test inhibitor (e.g., this compound analog)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor, recombinant PIM kinase, and peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Target Modulation
This technique is used to detect changes in the phosphorylation status of PIM kinase downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD, anti-total-BAD, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the chemiluminescent signal using an imaging system.
-
Analyze the changes in the phosphorylation levels of the target protein relative to the total protein and the loading control.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a promising class of PIM kinase inhibitors with potent biochemical and cellular activity. While direct head-to-head comparative studies under standardized conditions are needed for a definitive assessment, the available data suggests that these analogs exhibit comparable, and in some cases superior, potency to other well-established PIM inhibitors. The high potency of some analogs, such as compound 22m, highlights the potential of this chemical class for further development. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further investigate the therapeutic potential of novel PIM kinase inhibitors.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Kinase Selectivity Profiling of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroimidazo[1,2-b]pyridazin-3-amine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profiles of inhibitors based on this core structure, drawing upon available experimental data. We will delve into their performance against various kinase targets, detail the experimental methodologies used for their evaluation, and visualize key signaling pathways and experimental workflows.
Comparative Kinase Inhibition Data
The inhibitory activity of various imidazo[1,2-b]pyridazine derivatives has been assessed against panels of kinases, revealing distinct selectivity profiles. The following tables summarize the available quantitative data, primarily focusing on half-maximal inhibitory concentrations (IC50). It is important to note that direct comparison between different studies should be approached with caution due to variations in assay conditions.
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Notes |
| Compound 7 (TYK2 Inhibitor) [1] | TYK2 JH2 | Potent (specific value not disclosed) | Highly selective, inhibiting only 0.5% of kinases in a 386-kinase panel by more than 67% at a 1 µM concentration.[1] |
| Compound 29 (TYK2 Inhibitor) [1] | TYK2 JH2 | Potent (specific value not disclosed) | Showed complete selectivity over Janus JH1 domains (>500-fold) and had an IC50 ≥ 1 µM for 229 out of 231 tested kinases.[1] |
| Compound 6 (Tyk2 JH2 Inhibitor) [2] | Tyk2 JH2 | Ki = 0.015 - 0.035 nM (for analogs) | Inhibited Jak1–3 with IC50 values of >2 µM.[2] |
| K00135 (PIM Kinase Inhibitor) [3] | PIM1 | 34 nM | Showed an IC50 of 2.5 µM against PIM2.[3] |
| K00152 (PIM Kinase Inhibitor) [3] | PIM1 | 39 nM | Also inhibited polo-like kinase 1.[3] |
| Compound 20a [4] | DYRK1A | 50 nM | Also showed potent inhibition of CLK1 (82 nM), CLK4 (44 nM), and PfCLK1 (32 nM).[4] |
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for common kinase inhibition assays cited in the evaluation of imidazo[1,2-b]pyridazine-based inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This widely used method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[5]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution.[5]
-
Kinase Reaction:
-
In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO as a control to each well.[5]
-
Add the kinase to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.[5]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[5]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.[5]
-
Add the Kinase Detection Reagent to convert the produced ADP to ATP, which in turn generates a luminescent signal. Incubate for about 30 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.[5]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay format is a robust method for quantifying kinase activity and inhibition in a high-throughput format.[6]
Principle:
The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor fluorophore) and streptavidin-conjugated XL665 (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET).
Protocol:
-
In a 384-well plate, add the test compound dilutions, the target kinase, and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[6]
-
Stop the reaction by adding the HTRF detection buffer containing the europium-labeled antibody and streptavidin-XL665.[6]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[6]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm and 665 nm.[6]
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC₅₀ value.[6]
Visualizing Signaling Pathways and Workflows
JAK-STAT Signaling Pathway
Many imidazo[1,2-b]pyridazine-based inhibitors, particularly those targeting TYK2, modulate the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in autoimmune and inflammatory diseases.[2]
Caption: The JAK-STAT signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazines.
Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves a systematic workflow, from initial screening to detailed analysis.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Kinase Assay Protocols for Imidazo[1,2-b]pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. These compounds have shown promise in targeting a range of kinases implicated in diseases such as cancer, neurological disorders, and inflammatory conditions. Accurate and reproducible in vitro kinase assays are critical for the initial screening, characterization, and optimization of these promising therapeutic agents. This guide provides a comparative overview of common in vitro kinase assay protocols suitable for evaluating imidazo[1,2-b]pyridazine derivatives, complete with experimental data and detailed methodologies.
Comparative Performance of Kinase Inhibitors
The inhibitory activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the in vitro inhibitory activities of representative imidazo[1,2-b]pyridazine compounds against various kinases, alongside other established kinase inhibitors for comparison.
| Compound Class | Compound/Alternative | Target Kinase | IC50 (nM) | Assay Method |
| Imidazo[1,2-b]pyridazine | Compound 17 | DYRK1A | 50 | Radiometric |
| Imidazo[1,2-b]pyridazine | Compound 20a | PfCLK1 | 32 | Not Specified |
| Imidazo[1,2-b]pyridazine | K00135 | PIM1 | Low nM | Not Specified |
| Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | BTK | 1.3 | Not Specified |
| Imidazo[1,2-b]pyridazine | Compound 6 | Tyk2 (JH2) | < 2 µM | Not Specified |
| Alternative | Staurosporine | Multiple Kinases | Varies | Luminescent |
| Alternative | Dasatinib | Yes1 | Varies | Luminescent |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for illustrative purposes.[1][2][3][4][5]
Detailed Experimental Protocols
Several methodologies can be employed to measure the in vitro activity of kinase inhibitors. The choice of assay often depends on factors such as throughput requirements, sensitivity, cost, and the specific kinase being investigated. Below are detailed protocols for three commonly used assay formats.
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This homogeneous, high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity. The luminescent signal is inversely correlated with kinase activity.[6][7][8]
Principle: Kinase + Substrate + ATP → Phosphorylated Substrate + ADP Remaining ATP + Luciferin + O₂ --(Luciferase)--> Oxyluciferin + Light
Protocol:
-
Reagent Preparation:
-
Prepare the Kinase-Glo® Reagent by combining the Kinase-Glo® Buffer with the lyophilized Kinase-Glo® Substrate. Allow it to equilibrate to room temperature.
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Prepare the kinase and substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add the following components in order:
-
5 µL of the diluted imidazo[1,2-b]pyridazine compound or DMSO (for control).
-
10 µL of the kinase/substrate mixture.
-
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.
-
-
Detection:
-
After the incubation, allow the plate to return to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction (e.g., 25 µL).
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Radiometric Kinase Assay (³²P or ³³P)
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a protein or peptide substrate.[9][10][11][12]
Principle: Kinase + Substrate + [γ-³²P]ATP → ³²P-Phosphorylated Substrate + ADP
Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO.
-
Prepare a mixture of unlabeled ATP and radioactively labeled [γ-³²P]ATP. The final ATP concentration should be at or below the Km for the kinase.
-
Prepare the kinase and substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In microcentrifuge tubes, add the following:
-
1 µL of the diluted imidazo[1,2-b]pyridazine compound or DMSO.
-
17 µL of the kinase/substrate mixture.
-
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 2 µL of the ATP mixture.
-
Incubate at 30°C for the optimized reaction time.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture (e.g., 10 µL) onto a phosphocellulose paper (e.g., P81).
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried paper into a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity based on the counts per minute (CPM) and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP assays are homogeneous and can be used to screen for kinase inhibitors in a high-throughput format. They measure the change in polarization of fluorescently labeled molecules upon binding to a larger molecule.
Principle: A fluorescently labeled tracer (e.g., a small molecule that binds the kinase, or a phosphorylated peptide) is used. When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. When it binds to a larger molecule (e.g., the kinase or an antibody), its rotation slows, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.[13][14][15][16]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.05% CHAPS).
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in DMSO.
-
Prepare the kinase and a fluorescently labeled tracer.
-
-
Binding Reaction:
-
In a black, low-volume 384-well plate, add:
-
A solution of the kinase.
-
The diluted imidazo[1,2-b]pyridazine compound or DMSO.
-
-
Incubate for 10-15 minutes at room temperature.
-
Add the fluorescently labeled tracer.
-
-
Detection:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the percentage of inhibition based on the displacement of the tracer.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Imidazo[1,2-b]pyridazines have been shown to inhibit kinases such as DYRK1A, which is involved in various cellular processes including neuronal development and cell proliferation.
Caption: DYRK1A signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. promega.com [promega.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 11. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cell-Based Assays for Evaluating Imidazo[1,2-b]pyridazine Anticancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key cell-based assays for evaluating the anticancer potential of imidazo[1,2-b]pyridazine compounds. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate assays for screening and mechanistic studies.
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising framework in the development of novel anticancer agents. These compounds have demonstrated potent activity against a variety of cancer cell lines by targeting key signaling pathways involved in cell growth, proliferation, and survival. This guide outlines common and effective cell-based assays to quantify the cytotoxic and cytostatic effects of imidazo[1,2-b]pyridazine derivatives and to elucidate their mechanisms of action.
Comparison of Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the in vitro anticancer activity of various imidazo[1,2-b]pyridazine derivatives against a panel of human cancer cell lines. The data is categorized by the primary molecular target of the compounds.
Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based mTOR Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| A17 | mTOR | A549 | Non-small cell lung | 0.02 - 20.7 |
| A18 | mTOR | H460 | Non-small cell lung | 0.02 - 20.7 |
Source:[1]
Table 2: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based Mps1 Kinase Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) |
| 27f | Mps1 | A549 | Non-small cell lung | 6.0 |
Table 3: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based Haspin Inhibitors
| Compound | Target | Cell Line | Cancer Type | EC50 (µM) |
| 14 | Haspin | U-2 OS | Osteosarcoma | 2.8 |
| 22 | Haspin | U-2 OS | Osteosarcoma | 8.6 |
Source:[5]
Table 4: Antiproliferative Activity of Imidazo[1,2-b]pyridazine-based FLT3 Inhibitors
| Compound | Target | Cell Line | Cancer Type | GI50 (nM) |
| 34f | FLT3-ITD | MV4-11 | Acute Myeloid Leukemia | 7 |
| 34f | FLT3-ITD | MOLM-13 | Acute Myeloid Leukemia | 9 |
| 34f | FLT3-ITD-D835Y | MOLM-13 | Acute Myeloid Leukemia | 4 |
Experimental Workflow & Signaling Pathways
A systematic approach is crucial for the comprehensive evaluation of novel anticancer compounds. The following diagram illustrates a general experimental workflow for screening and characterizing imidazo[1,2-b]pyridazine derivatives.
Imidazo[1,2-b]pyridazines have been shown to exert their anticancer effects by modulating key signaling pathways. The diagram below depicts a simplified representation of the mTOR signaling pathway, a common target for this class of compounds. Inhibition of mTOR leads to the suppression of protein synthesis and cell growth.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery research. The following sections provide detailed protocols for the key cell-based assays mentioned in this guide.
Protocol 1: Cell Viability - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-b]pyridazine compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability - Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[1,2-b]pyridazine compounds
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[1,2-b]pyridazine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]pyridazine compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[1,2-b]pyridazine compounds
-
PBS
-
Ethanol, 70% (cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-b]pyridazine compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing, and fix for at least 30 minutes on ice.[1]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[5]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the samples by flow cytometry.
Protocol 5: Cell Migration and Invasion Assay - Transwell Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
Materials:
-
Cancer cell lines of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or paraformaldehyde (for fixation)
-
Crystal violet stain (0.5%)
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.[9]
-
Chemoattractant: Add 600 µL of complete medium containing 10% FBS to the lower chamber.[9]
-
Incubation: Incubate for 12-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 20 minutes, then stain with 0.5% crystal violet for 30 minutes.[9]
-
Quantification: Wash the inserts with water, allow them to dry, and count the stained cells in several random fields under a microscope.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.com [figshare.com]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-b]pyridazine Ligands in β-Amyloid Plaque Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of imidazo[1,2-b]pyridazine derivatives as ligands for β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The following sections detail their binding affinities in competition assays against established radioligands, outline the experimental protocols for these assays, and visualize the underlying principles and workflows. This information is intended to assist researchers in the selection and evaluation of novel diagnostic and therapeutic agents targeting Aβ aggregates.
Data Presentation: Comparative Binding Affinities
The binding affinity of various imidazo[1,2-b]pyridazine derivatives for synthetic Aβ1-40 aggregates has been determined through in vitro competition binding assays.[1] The inhibition constant (Ki) is a measure of a compound's binding affinity, with lower values indicating a higher affinity. The following table summarizes the Ki values for a selection of these compounds, competed against the radioligand [3H]BTA-1.[1] For comparison, data for the established Aβ imaging agent, IMPY, is also included.
| Compound | Substituent (R) | Radioligand Competitor | Ki (nM) ± SD |
| 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | -SMe | [3H]BTA-1 | 11.0 ± 1.5 |
| 2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine | -Cl | [3H]BTA-1 | 35.2 ± 4.1 |
| 2-(4'-Dimethylaminophenyl)-6-bromoimidazo[1,2-b]pyridazine | -Br | [3H]BTA-1 | 28.7 ± 3.5 |
| 2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine | -I | [3H]BTA-1 | 25.4 ± 2.9 |
| IMPY (Reference Compound) | N/A | [3H]BTA-1 | 15.0 ± 2.1 |
Data sourced from in vitro binding assays using synthetic Aβ1-40 aggregates.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro competition binding assay used to evaluate the binding affinity of imidazo[1,2-b]pyridazine ligands for β-amyloid plaques.
1. Preparation of Aβ1-40 Aggregates:
-
Synthetically produced Aβ1-40 peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The peptide solution is incubated at 37°C with gentle agitation for a period of 24-72 hours to induce fibril formation.
-
The formation of aggregates can be monitored using techniques such as Thioflavin T fluorescence assays.[2][3]
2. Competition Binding Assay:
-
Aliquots of the pre-formed Aβ1-40 aggregates (typically at a final concentration in the low nanomolar range) are added to a series of tubes or wells of a microplate.
-
A fixed concentration of a radioligand with known high affinity for Aβ plaques (e.g., [3H]BTA-1) is added to each tube.
-
Increasing concentrations of the unlabeled competitor ligand (the imidazo[1,2-b]pyridazine derivative being tested) are then added to the tubes.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a known Aβ-binding compound (e.g., unlabeled IMPY or Thioflavin T) to saturate all specific binding sites.[4]
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 2-3 hours) to allow binding to reach equilibrium.
3. Separation and Detection:
-
Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the Aβ aggregates and any bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualizations
Principle of Competition Binding Assay
Caption: Principle of the competition binding assay.
Experimental Workflow of Competition Binding Assay
Caption: Workflow of the in vitro competition binding assay.
Comparison with Alternative Ligands
Imidazo[1,2-b]pyridazine derivatives represent a promising class of ligands for the detection of Aβ plaques. Their binding affinities are comparable to other established imaging agents. For instance, [11C]PIB, a widely used PET tracer, exhibits high affinity for Aβ plaques with Ki values in the low nanomolar range.[5] The development of various amyloid-specific imaging agents is often based on conjugated dyes like Congo red and Thioflavin-T.[1] Several radioligands, including [11C]PIB, [11C]SB-13, and [18F]FDDNP, have been developed for PET imaging of Aβ aggregates.[6] The imidazo[1,2-b]pyridazine scaffold is an isosteric analogue of IMPY, another significant Aβ imaging agent.[1] The rationale behind this structural modification is to potentially reduce non-specific binding by decreasing lipophilicity.[1] The structure-activity relationship studies of imidazo[1,2-b]pyridazines indicate that the 2-N,N-dimethylaminophenyl moiety is important for desirable binding affinities, and modifications at the 6-position are generally well-tolerated.[1]
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 18F Stilbenes and Styrylpyridines for PET Imaging of Aβ Plaques in Alzheimer’s Disease: A Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand development for PET imaging of beta-amyloid (Abeta)--current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Mode of Imidazo[1,2-b]pyridazines to Target Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of therapeutically relevant protein kinases. Validating the precise binding mode of these inhibitors is a critical step in the drug discovery pipeline, providing the structural basis for further optimization of potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of imidazo[1,2-b]pyridazines targeting key kinases—DYRK1A, PIM1, and TYK2—and presents the experimental methodologies required to rigorously validate their mechanism of action.
Comparative Analysis of Kinase Inhibitors
The efficacy of imidazo[1,2-b]pyridazine inhibitors is best understood in comparison to other chemical scaffolds targeting the same kinases. The following tables summarize the biochemical potency (IC50/Ki) of representative compounds.
DYRK1A Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers.
| Compound Class | Compound | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 17 | DYRK1A | TR-FRET | 173 ± 21 | [1] |
| Imidazo[1,2-b]pyridazine | Compound 29 | DYRK1A | TR-FRET | 123 | [1] |
| Imidazo[1,2-b]pyridazine | Compound 20a | DYRK1A | - | 50 | [2] |
| β-carboline | Harmine | DYRK1A | - | 33 | |
| Benzothiazole | INDY | DYRK1A | - | 240 |
PIM1 Kinase Inhibitors
PIM1 is a serine/threonine kinase involved in cell survival and proliferation, making it a target in oncology.
| Compound Class | Compound | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| Imidazo[1,2-b]pyridazine | K00135 | PIM1 | Biochemical | 25 | [3] |
| Imidazo[1,2-b]pyridazine | K00486 | PIM1 | Biochemical | 9 | [3] |
| Imidazo[1,2-b]pyridazine | K00152 | PIM1 | Biochemical | 6 | [3] |
| Triazolo[4,3-b]pyridazin-3-yl-quinoline | Compound Example | PIM1 | Biochemical | - | [4] |
| Flavonol | Quercetagetin | PIM1 | ELISA-based | 340 | [5] |
| Clinical Candidate | AZD1208 | PIM1 | Biochemical | 0.5 (Ki) | [6] |
Tyk2 Pseudokinase (JH2) Inhibitors
Tyrosine kinase 2 (Tyk2), a member of the JAK family, is a key mediator of cytokine signaling in autoimmune diseases. Targeting the pseudokinase (JH2) domain offers a path to allosteric inhibition and improved selectivity.
| Compound Class | Compound | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 7 | Tyk2 (JH2) | Biochemical | 480 | [7] |
| Imidazo[1,2-b]pyridazine | Compound 29 | Tyk2 (JH2) | Biochemical | 22 | [7] |
| Clinical Candidate (Allosteric) | Deucravacitinib (BMS-986165) | Tyk2 (JH2) | Cell-based | - | [8] |
| Clinical Candidate | Brepocitinib | Tyk2 | - | - | [8] |
| Clinical Candidate | Ropsacitinib | Tyk2 | - | - | [8] |
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of binding mode validation. The following sections provide detailed protocols for essential techniques.
Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled substrate (e.g., peptide or protein)
-
ATP
-
Test compounds (e.g., imidazo[1,2-b]pyridazines)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate)
-
EDTA (to stop the reaction)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the fluorescently labeled substrate.
-
Add the diluted test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the binding and dissociation of an inhibitor to its target kinase.[9]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified kinase
-
Test compounds
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of EDC and NHS.
-
Kinase Immobilization: Inject the purified kinase over the activated surface. The primary amine groups on the kinase will form covalent bonds with the activated surface.
-
Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the sensor surface containing the immobilized kinase.
-
Monitor the change in the SPR signal (response units) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface and monitor the dissociation of the compound.
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound compound, preparing the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
X-ray Crystallography of Kinase-Inhibitor Complexes
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase active site.[10][11]
Procedure:
-
Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target kinase.
-
Complex Formation:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the kinase-inhibitor complex.
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (often at a synchrotron).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with a known kinase structure as a search model.
-
Build the inhibitor and the surrounding protein residues into the resulting electron density map.
-
Refine the atomic model to improve its agreement with the experimental data.
-
-
Validation: Assess the quality of the final structure using various validation tools to ensure its accuracy and reliability.
Visualizing Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental processes is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and the workflows for binding mode validation.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 12. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 6-Chloroimidazo[1,2-b]pyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
The 6-Chloroimidazo[1,2-b]pyridazin-3-amine scaffold serves as a core structure for a variety of kinase inhibitors. Understanding the cross-reactivity profile of derivatives based on this scaffold is crucial for the development of selective and effective therapeutics. This guide provides a comparative analysis of the selectivity of these compounds against a panel of kinases, supported by experimental data and detailed protocols for key assays.
Data Presentation: Kinase Selectivity of Imidazo[1,2-b]pyridazine Derivatives
The following table summarizes the inhibitory activity (IC50 or Ki) of various 6-substituted imidazo[1,2-b]pyridazine derivatives against their primary targets and a selection of off-targets. This data, compiled from multiple studies, highlights the impact of substitutions on the core scaffold on kinase selectivity.
| Compound ID | Primary Target(s) | Primary Target Inhibition (nM) | Off-Target Kinase | Off-Target Inhibition (nM) | Reference |
| Compound 29 | TYK2 (JH2) | IC50: <1 | JAK1 (JH2) | IC50: 27,000 | |
| 229 other kinases | IC50: >1,000 | ||||
| Compound 7 | TYK2 (JH2) | - | IKKβ | IC50: >2,000 | |
| Compound 34f | FLT3-ITD | IC50: 4 | - | - | |
| FLT3-D835Y | IC50: 1 | - | - | ||
| K00135 | PIM1 | IC50: ~25 (KD) | PIM2 | IC50: >1,000 | |
| Cdc-like kinase 1 | Cross-reactivity observed | ||||
| Compound 20a | DYRK1A | IC50: 50 | CLK1 | IC50: 82 | |
| CLK4 | IC50: 44 | ||||
| PfCLK1 | IC50: 32 | ||||
| TYK2 JH2 Inhibitor 6 | TYK2 JH2 | Ki: 0.086 | HIPK4 | 480-fold less selective | |
| JAK1, JAK2, JAK3 | IC50: >2,000 | ||||
| 230 other kinases | >10,000-fold selective |
Note: Inhibition values and assay conditions may vary between studies. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-reactivity studies of this compound derivatives are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay quantitatively measures kinase activity by detecting the phosphorylation of a substrate.
Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled substrate (e.g., with fluorescein) are used. When the substrate is phosphorylated by the kinase, the binding of the Tb-labeled antibody to the phosphorylated fluorescent substrate brings the donor (Tb) and acceptor (fluorescein) fluorophores into close proximity, resulting in a FRET signal. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity.
Detailed Protocol (LanthaScreen™ Assay as an example):
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate/ATP mixture in the same buffer. The ATP concentration should be at the apparent Km for the kinase.
-
Prepare a 2X detection mix containing the terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound (serially diluted in DMSO) or DMSO control to the assay wells.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate for 15-60 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction should be within the linear range.
-
Stop the reaction by adding 10 µL of the 2X detection mix.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm for Terbium) and acceptor (e.g., 520 nm for Fluorescein) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Displacement Assay
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase.
Principle: A fluorescently labeled, ATP-competitive ligand (tracer) binds to the kinase's ATP pocket. A terbium-labeled antibody binds to the kinase. This dual binding results in a high FRET signal. When a test compound competes with the tracer for binding to the ATP site, the tracer is displaced, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Detailed Protocol (LanthaScreen® Eu Kinase Binding Assay as an example):
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound in kinase buffer.
-
Prepare a 2X solution of the kinase/terbium-labeled antibody mixture in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X test compound or DMSO control to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways often targeted by imidazo[1,2-b]pyridazine derivatives and a general workflow for kinase inhibitor screening.
Caption: FLT3-ITD Signaling Pathway Inhibition.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
Unlocking Precision Oncology: A Comparative Guide to Imidazo[1,2-b]pyridazine Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors for cancer therapy. This guide provides a comparative analysis of the efficacy of various classes of imidazo[1,2-b]pyridazine inhibitors across different cancer cell lines, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven resource to inform preclinical research and guide the development of next-generation targeted therapies.
The versatility of the imidazo[1,2-b]pyridazine core has enabled the development of inhibitors targeting a range of critical oncogenic kinases, including Monopolar spindle 1 (Mps1), Haspin, mTOR, PIM kinases, Transforming growth factor-β-activated kinase 1 (TAK1), and Bruton's tyrosine kinase (BTK). This guide will delve into the specific activities of these inhibitors, presenting their cytotoxic and inhibitory concentrations in key cancer cell lines and elucidating the signaling pathways they modulate.
Comparative Efficacy of Imidazo[1,2-b]pyridazine Inhibitors
The following tables summarize the in vitro efficacy of representative imidazo[1,2-b]pyridazine inhibitors against various cancer cell lines. It is important to note that direct comparisons of absolute IC50/GI50 values across different studies should be made with caution due to variations in experimental methodologies and conditions.
Table 1: Mps1 and Haspin Kinase Inhibitors
| Inhibitor | Target | Cancer Cell Line | Cell Type | IC50/GI50 (nM) | Reference |
| Compound 27f | Mps1 | A549 | Non-Small Cell Lung Cancer | 6.0 | [1] |
| CHR-6494 Analogues (e.g., Cpd 5, 12, 21, 22) | Haspin | U-2 OS | Osteosarcoma | 6 - 100 (enzymatic IC50) | [2] |
Table 2: mTOR, PIM, and TAK1 Kinase Inhibitors
| Inhibitor | Target | Cancer Cell Line | Cell Type | IC50/GI50 | Reference |
| Compound A17 | mTOR | A549 | Non-Small Cell Lung Cancer | 0.02 µM - 20.7 µM (range for A15-A24) | [3] |
| Compound A18 | mTOR | H460 | Non-Small Cell Lung Cancer | 0.02 µM - 20.7 µM (range for A15-A24) | [3] |
| K00135 | PIM Kinases | MV4;11, MOLM13 | Acute Myeloid Leukemia | < 1 µM | |
| Compound 26 | TAK1 | MPC-11, H929 | Multiple Myeloma | 30 nM (GI50) |
Table 3: BTK, ALK, and TRK Inhibitors
| Inhibitor | Target | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| TM471-1 (Compound 22) | BTK | Various B-cell malignancies | B-cell Malignancies | 1.3 (enzymatic IC50) | |
| Compound O-10 | ALK (WT, G1202R, L1196M/G1202R) | Karpas299, BaF3-EML4-ALK mutants | Anaplastic Large Cell Lymphoma, Pro-B cell | 38, 52, 64 | |
| Compound 15m | TRK (WT, G595R, G667C) | Ba/F3-TRKA mutants | Pro-B cell | 0.08, 2.14, 0.68 (enzymatic IC50) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key assays commonly used to evaluate the efficacy of imidazo[1,2-b]pyridazine inhibitors.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the imidazo[1,2-b]pyridazine inhibitor or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 or GI50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is instrumental in determining whether an inhibitor affects the phosphorylation status or expression level of its target kinase and downstream signaling components.
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AKT, total AKT, phospho-S6, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the relative changes in protein expression or phosphorylation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter and stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the imidazo[1,2-b]pyridazine inhibitor for a desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine inhibitors and a general workflow for their evaluation.
Caption: General experimental workflow for evaluating imidazo[1,2-b]pyridazine inhibitors.
Caption: Simplified mTOR signaling pathway and the point of inhibition.
Caption: TAK1 signaling pathway in multiple myeloma.
Caption: The B-cell receptor signaling pathway highlighting the role of BTK.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the proper disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS Number: 166176-45-0). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the hazardous nature of this compound, adherence to these guidelines is imperative.
Hazard Profile and Safety Precautions
This compound is a hazardous substance. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is consistently classified with the following hazard and precautionary statements by chemical suppliers.[1]
Hazard Summary Table
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed.[2][3][4][5][6] | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation.[2][3] | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation.[2][3] | Serious Eye Damage/Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled.[2][3][4][6] | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation.[2][3][4][5] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
Required Personal Protective Equipment (PPE):
Before handling this compound for disposal, ensure the following PPE is worn:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection. [7][8]
-
Nitrile gloves (double-gloving is recommended).
-
Chemical safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7][8][9] All handling of this solid compound and its waste must be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol
IMPORTANT: Do not dispose of this compound down the drain or in regular solid waste.[10] This compound must be treated as hazardous chemical waste.
Experimental Protocol for Waste Segregation and Collection:
-
Initial Assessment:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of halogenated heterocyclic compounds.[11]
-
Ensure you have the appropriate, designated hazardous waste container.
-
-
Waste Container Preparation:
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid this compound into the designated waste container using a dedicated spatula or scoop.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., weighing paper, gloves, pipette tips, paper towels) must also be placed in the same hazardous waste container.[15]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid waste.[16] The rinsed, empty container can then be disposed of according to your institution's guidelines, often after defacing the label.[16]
-
-
Labeling and Storage:
-
On the hazardous waste label, clearly write the full chemical name: "this compound" and its CAS number: "166176-45-0." Do not use abbreviations.[12][14]
-
Keep the waste container securely closed at all times, except when adding waste.[11][12]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.[11][15]
-
-
Final Disposal:
Emergency Procedures
-
In case of eye contact (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][9][17] Seek immediate medical attention.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 166176-45-0 [sigmaaldrich.com]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]
- 5. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 6. H-phrases (hazard statements) [stoffenmanager.com]
- 7. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]
- 10. acs.org [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. benchchem.com [benchchem.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GHS label - ChemicalBook [chemicalbook.com]
Personal protective equipment for handling 6-Chloroimidazo[1,2-b]pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS No. 166176-45-0). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if inhaled (H332)[1]
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn to prevent eye irritation. A face shield provides an additional layer of protection against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat | Gloves are essential to prevent skin irritation. A lab coat should be worn to protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To avoid respiratory irritation, handling should occur in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
Operational and Handling Protocols
Proper handling and storage are critical to maintaining the stability of the compound and ensuring user safety.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Ensure all required PPE is worn before handling. 2. Work in a well-ventilated area, preferably a chemical fume hood. 3. Avoid generating dust. 4. Wash hands thoroughly after handling. |
| Storage | 1. Store in a tightly sealed container. 2. Keep in a cool, dry, and dark place with an inert atmosphere.[1][2] 3. Recommended storage temperature is 2-8°C.[1] |
Emergency and Disposal Plans
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Scenario | Immediate Action Plan |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Skin Contact | 1. Remove contaminated clothing. 2. Wash skin with plenty of soap and water. 3. If irritation persists, seek medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill Cleanup | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover the spill with an inert absorbent material. 4. Collect the waste in a sealed container for disposal. |
| Disposal | 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not dispose of down the drain or in regular trash. 3. Use a licensed chemical waste disposal company. |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
